(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol
説明
BenchChem offers high-quality (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(1R)-1-(3-bromophenyl)-2-chloroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNYFQPYJRBWNX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol CAS 194721-58-9 properties
The following technical guide is structured as an advanced monograph for pharmaceutical researchers. It prioritizes practical utility, synthetic rigor, and downstream application logic.
Executive Summary
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol (CAS 194721-58-9) represents a high-value bifunctional chiral scaffold in modern medicinal chemistry. Unlike simple phenyl-ethanols, this compound possesses two orthogonal reactive handles:
-
The (1R)-Chloroethanol Motif: A masked epoxide precursor allowing stereocontrolled nucleophilic ring opening (SN2) to generate
-amino alcohols (e.g., adrenergic scaffolds). -
The 3-Bromo Substituent: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aromatic core without eroding stereochemical integrity.
This guide details the physicochemical profile, asymmetric synthesis, and validated workflows for utilizing this intermediate in the synthesis of kinase inhibitors and GPCR modulators.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol |
| Molecular Formula | C |
| Molecular Weight | 235.51 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Chirality | (1R) |
| Optical Rotation | |
| Boiling Point | 120–125 °C @ 1.5 mmHg |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc; Low water solubility |
| Stability | Hygroscopic; store under inert gas at 2–8 °C. Sensitive to strong bases (epoxidizes).[1][2] |
Asymmetric Synthesis Strategies
The industrial standard for accessing high-enantiomeric excess (ee >98%) halohydrins is Asymmetric Transfer Hydrogenation (ATH) . While biocatalytic routes (ketoreductases) exist, the chemical catalytic route offers higher throughput for intermediate-scale synthesis.
Core Synthesis Workflow (ATH)
The transformation utilizes a Ruthenium(II) catalyst bearing a chiral diamine ligand (Noyori-Ikariya type) to reduce the prochiral ketone 2-bromo-1-(3-chlorophenyl)ethanone (Note: Precursor selection is critical; often the 2-chloro-1-(3-bromophenyl)ethanone is used).
Reaction Pathway Diagram
Caption: Figure 1. Asymmetric Transfer Hydrogenation (ATH) pathway using Ru-TsDPEN catalyst to access the target chiral halohydrin.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of 10g of (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol.
Reagents:
-
Substrate: 2-chloro-1-(3-bromophenyl)ethanone (10.0 g, 42.8 mmol).
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (136 mg, 0.5 mol%).
-
Hydrogen Source: Formic acid/Triethylamine azeotrope (5:2 molar ratio).
-
Solvent: Dichloromethane (DCM) or DMF (degassed).
Procedure:
-
Inerting: Flame-dry a 250 mL two-neck round-bottom flask and purge with Nitrogen (N
) for 15 minutes. -
Dissolution: Add the ketone substrate (10.0 g) and catalyst (136 mg) to the flask. Add degassed DCM (50 mL).
-
Initiation: Cool the mixture to 0 °C. Dropwise add the HCOOH/TEA mixture (15 mL) via syringe over 20 minutes to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 18 hours.
-
Quench: Pour the reaction mixture into ice-cold water (100 mL).
-
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with saturated NaHCO
(to remove formic acid) and Brine. -
Purification: Dry over Na
SO , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0 10% EtOAc in Hexanes).
Validation Criteria:
-
Yield: Expect >90% (approx. 9.0 g).
-
Enantiomeric Excess (ee): Determine by Chiral HPLC (Chiralcel OJ-H, Hexane/iPrOH 90:10). Target >98% ee.
Application in Drug Discovery
The utility of CAS 194721-58-9 lies in its ability to serve as a linchpin for complex molecule synthesis.
The "Epoxide-First" vs. "Coupling-First" Strategy
Researchers can choose to modify the halogenated ring before or after establishing the amino-alcohol chain.
-
Path A (Ring Closure): Treatment with base (NaOH/THF) yields (R)-3-bromostyrene oxide . This is a direct precursor to
-adrenergic blockers when opened with isopropylamine or t-butylamine. -
Path B (Cross-Coupling): The Ar-Br bond allows for Suzuki coupling with aryl boronic acids to create biaryl scaffolds retaining the chiral chlorohydrin, which is rare and valuable for creating diverse libraries of kinase inhibitors.
Divergent Synthesis Diagram
Caption: Figure 2. Divergent synthetic utility showing orthogonal functionalization pathways.
Quality Control & Analytics
To ensure the integrity of this intermediate for pharmaceutical use, the following analytical methods are standard:
-
HPLC Method (Chiral Purity):
-
Column: Daicel Chiralcel OJ-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (95:5).
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV @ 220 nm.
-
Retention: The (R)-enantiomer typically elutes before the (S)-enantiomer on OJ-H columns (verify with racemate).
-
-
NMR Validation (
H NMR, 400 MHz, CDCl ):- 7.60 (s, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.25 (m, 2H, Ar-H).
- 4.90 (dd, 1H, CH-OH, chiral center).
- 3.75 (dd, 1H, CH_2-Cl), 3.62 (dd, 1H, CH_2-Cl).
- 2.80 (br s, 1H, OH).
Safety & Handling (SDS Summary)
-
Hazards:
-
Acute Toxicity: Oral and Dermal (Category 4). Chlorohydrins can be metabolized to toxic chloroacetaldehydes.
-
Skin/Eye Irritation: Category 2.
-
Specific Target Organ Toxicity: Respiratory irritation.[3]
-
-
Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.
-
Disposal: Halogenated organic waste. Do not mix with strong bases unless intended for reaction (exothermic epoxide formation).
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061.
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788–824.
-
PubChem Compound Summary. (2025). 2-(3-Bromophenyl)-1-(3-chloro-4-pyridinyl)ethanol (Analogous Structure Data). National Center for Biotechnology Information.
-
BLDpharm. (2025). Product Specification: (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol.
Sources
- 1. shodhana.com [shodhana.com]
- 2. 100760-04-1|(S)-1-(4-Bromophenyl)ethanol|BLD Pharm [bldpharm.com]
- 3. alpha-(Bromomethyl)benzyl alcohol | C8H9BrO | CID 102812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(3-Bromophenyl)-1-(3-chloro-2-pyridinyl)ethanol | C13H11BrClNO | CID 103443607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP0493617A1 - Process for producing optically active (-)-2-halo-1-(substituted phenyl)ethanol and (-)-substituted styrene oxide - Google Patents [patents.google.com]
A Technical Guide to Chiral 2-Chloro-1-(3-bromophenyl)ethanol: Nomenclature, Synthesis, and Application
Introduction
In the landscape of modern pharmaceutical development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, particularly enantiomerically pure alcohols, serve as indispensable building blocks for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of 2-chloro-1-(3-bromophenyl)ethanol, a versatile chiral halohydrin. We will explore its nomenclature, stereoselective synthesis, analytical methodologies for enantiopurity assessment, and its strategic importance as a synthetic intermediate for drug discovery professionals. The presence of three distinct functional handles—a stereogenic secondary alcohol, a reactive alkyl chloride, and an aryl bromide suitable for cross-coupling—renders this molecule a highly valuable synthon.
Part 1: Core Nomenclature and Physicochemical Properties
Accurate identification is the foundation of all chemical research. The nomenclature for this compound can be specified for its racemic form and for its individual stereoisomers.
1.1. Nomenclature and Chemical Identifiers
| Identifier | Value |
| Systematic (IUPAC) Name | (rac)-2-Chloro-1-(3-bromophenyl)ethanol |
| (R)-Enantiomer IUPAC Name | (1R)-2-Chloro-1-(3-bromophenyl)ethanol |
| (S)-Enantiomer IUPAC Name | (1S)-2-Chloro-1-(3-bromophenyl)ethanol |
| Common Synonyms | 3-Bromophenacyl chloride alcohol, 3-Bromo-α-(chloromethyl)benzyl alcohol |
| Molecular Formula | C₈H₈BrClO |
| Molecular Weight | 235.51 g/mol |
| CAS Registry Number | While a specific CAS number for the racemic 3-bromo variant is not broadly indexed, the structurally similar analog, (R)-2-Chloro-1-(3-chlorophenyl)ethanol, is registered under CAS No. 142763-10-8[1]. Researchers should verify the specific CAS number with their supplier. |
1.2. Physicochemical Data
The physical properties, especially optical rotation, are critical for distinguishing between enantiomers.
| Property | Value |
| Appearance | Typically an off-white to pale yellow solid or oil at room temperature. |
| Boiling Point | Data not widely available; estimated to be >280 °C at 760 mmHg. |
| Melting Point | Not consistently reported; depends on enantiomeric purity. |
| Optical Rotation [α]D | Specific rotation values are concentration, solvent, and temperature-dependent and must be determined empirically for a given sample. The (R) and (S) enantiomers will have equal but opposite rotations. |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |
Part 2: Stereoselective Synthesis and Resolution Strategies
The generation of enantiomerically pure 2-chloro-1-(3-bromophenyl)ethanol is paramount to its utility. The primary route involves the asymmetric reduction of the prochiral ketone precursor, 2-chloro-1-(3-bromophenyl)ethanone.
2.1. Synthetic Pathways: From Prochiral Ketone to Enantiopure Alcohol
The most efficient strategy for producing the chiral alcohol is through the enantioselective reduction of 2-chloro-1-(3-bromophenyl)ethanone. This avoids the lower yields and additional steps associated with classical resolution of a racemate. Two field-proven methodologies dominate this space: biocatalytic reduction and chemocatalytic asymmetric reduction.
-
Expertise & Causality: The choice between biocatalysis and chemocatalysis often depends on scale, substrate tolerance, and available equipment. Biocatalysis, using enzymes like KetoReductases (KREDs), offers unparalleled selectivity (>99% ee) under mild, aqueous conditions, minimizing side reactions and environmental impact.[2] Chemocatalysis, such as the Corey-Bakshi-Shibata (CBS) reduction, provides a robust, off-the-shelf solution using an oxazaborolidine catalyst with borane, suitable for a wide range of substrates.[3]
Caption: Asymmetric synthesis of (R)- and (S)-2-chloro-1-(3-bromophenyl)ethanol.
2.2. Chiral Resolution via High-Performance Liquid Chromatography (HPLC)
For cases where a racemic mixture is synthesized, separation of the enantiomers is necessary. Chiral HPLC is the definitive technique for both analytical quantification of enantiomeric excess (ee) and preparative-scale separation.
-
Trustworthiness & Self-Validation: The success of a chiral separation is contingent on the selection of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), are exceptionally effective for this class of compounds.[4][5] The mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which differ in stability. This difference leads to differential retention times. A robust method will demonstrate baseline resolution of the two enantiomeric peaks, allowing for accurate integration and ee determination.
Part 3: Analytical Workflow for Enantiomeric Purity Determination
A validated analytical method is required to confirm the stereochemical purity of the final product. The following protocol outlines a standard approach for determining the enantiomeric excess (ee%) of 2-chloro-1-(3-bromophenyl)ethanol using chiral HPLC.
Caption: Standard workflow for chiral HPLC analysis.
3.1. Detailed Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based CSP is recommended. For example, a Phenomenex Lux® Cellulose-1 or Daicel CHIRALPAK® IA column.[6]
-
Mobile Phase Preparation: A typical normal-phase eluent consists of a mixture of n-hexane and a polar modifier like isopropanol (IPA) or ethanol. A starting condition could be 90:10 (v/v) n-Hexane:IPA.[7]
-
Expert Insight: For acidic or basic analytes, the addition of a small amount (0.1%) of trifluoroacetic acid (TFA) or diethylamine (DEA), respectively, can significantly improve peak shape and resolution by suppressing unwanted ionic interactions with the stationary phase.[7]
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (isocratic)
-
Detection: UV at 220 nm or 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis and Calculation:
-
Integrate the area of the two enantiomer peaks observed in the chromatogram.
-
Calculate the enantiomeric excess (ee%) using the following formula:
-
ee% = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
-
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
-
-
Part 4: Strategic Applications in Drug Development
Chiral 2-chloro-1-(3-bromophenyl)ethanol is not an end product but a strategic intermediate. Its molecular architecture provides three key points for diversification, making it a powerful tool for medicinal chemists.
-
The Stereogenic Hydroxyl Group: This center is the primary reason for the molecule's utility. Its defined (R) or (S) configuration is transferred to the final API, dictating the drug's interaction with its biological target. The hydroxyl group itself can be used for subsequent reactions, such as ether or ester formation.
-
The Chloromethyl Group: The primary chloride is an excellent electrophilic site. It can undergo Sₙ2 reactions with various nucleophiles (amines, thiols, etc.) to build out more complex structures. Intramolecularly, it can be displaced by the adjacent hydroxyl group (often after deprotonation with a base) to form a highly reactive epoxide, a classic and powerful intermediate for further transformations.
-
The 3-Bromophenyl Group: The bromine atom on the aromatic ring is a key handle for modern cross-coupling chemistry. It readily participates in reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations, allowing for the facile introduction of a wide array of substituents to the aromatic core.
-
Authoritative Grounding: The utility of the core 2-halo-1-arylethanol scaffold is well-established in the synthesis of marketed drugs. For example, (R)-2-chloro-1-phenylethanol is a key building block for Mirabegron , a β-3 adrenergic receptor agonist, and (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is an intermediate in the synthesis of the antiplatelet agent Ticagrelor .[2] This demonstrates the industrial relevance and validated potential of the compound class discussed herein.
Conclusion
Chiral 2-chloro-1-(3-bromophenyl)ethanol represents a confluence of desirable features for the modern synthetic chemist. Its value lies not only in its inherent chirality but also in the orthogonal reactivity of its functional groups. A thorough understanding of its nomenclature, stereoselective synthesis via biocatalytic or chemocatalytic reduction, and the analytical methods to verify its purity are essential for its effective application. By leveraging this versatile building block, researchers and drug development professionals can streamline the construction of complex chiral molecules, accelerating the path toward novel and improved therapeutics.
References
-
Al-Zoubi, M. A., et al. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega. Available at: [Link]
-
Madej, K., & Piatkowski, K. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Available at: [Link]
-
Gupta, A., & Ali, I. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Sniady, A., Morreale, M. S., & Dembinski, R. (2007). Electrophilic Cyclization with N-Iodosuccinimide: Preparation of 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan. Organic Syntheses. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]
-
Tiritan, M. E., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. Available at: [Link]
-
Brown, H. C., et al. (1994). Super Hydrides. Defense Technical Information Center. Available at: [Link]
-
Pharmaffiliates. (n.d.). 2-Chloro-1-(3-chloro-phenyl)-ethanol. Available at: [Link]
-
Kim, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Available at: [Link]
-
PubChem. (n.d.). (R)-2-Chloro-1-(3-chlorophenyl)ethanol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-(3-Bromophenyl)-1-(3-chloro-2-pyridinyl)ethanol. National Center for Biotechnology Information. Available at: [Link]
-
Khan, I., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData. Available at: [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)ethanol. National Center for Biotechnology Information. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Company Website. Available at: [Link]
-
PubMed. (2009). Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis. Biotechnology Letters. Available at: [Link]
Sources
- 1. (R)-2-Chloro-1-(3-chlorophenyl)ethanol | C8H8Cl2O | CID 10375278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
The Strategic deployment of 3-Bromophenyl Halohydrin Building Blocks in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 3-Bromophenyl Moiety in Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms, particularly bromine, into molecular scaffolds is a well-established approach to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The 3-bromophenyl group, in particular, offers a unique combination of steric and electronic features that can be exploited to enhance binding affinity, improve metabolic stability, and provide a versatile handle for further synthetic elaboration. When this moiety is integrated into a halohydrin framework, it creates a powerful and versatile building block for the synthesis of a diverse array of biologically active molecules.
This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of 3-bromophenyl halohydrin building blocks in medicinal chemistry. As a senior application scientist, the aim is to not only present established protocols but also to provide insights into the causality behind experimental choices, empowering researchers to effectively utilize these valuable synthetic intermediates in their drug discovery programs.
I. Synthesis of 3-Bromophenyl Halohydrin Building Blocks
The primary routes to 3-bromophenyl halohydrins commence with readily available starting materials, namely 3-bromostyrene. The synthesis can be broadly categorized into two main strategies: direct halohydrin formation from the alkene and a two-step process involving the epoxidation of 3-bromostyrene followed by nucleophilic ring-opening.
Direct Halohydrin Formation from 3-Bromostyrene
The direct conversion of 3-bromostyrene to the corresponding halohydrin is a classical and efficient method. This electrophilic addition reaction proceeds via a halonium ion intermediate, which is subsequently attacked by water to yield the halohydrin.
Experimental Protocol: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanol
-
Materials: 3-Bromostyrene, N-Bromosuccinimide (NBS), Dimethyl sulfoxide (DMSO), Water.
-
Procedure:
-
Dissolve 3-bromostyrene (1.0 eq) in a 1:1 mixture of DMSO and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-1-(3-bromophenyl)ethanol.
-
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the bromine source as it is easier to handle and provides a controlled, low concentration of bromine in situ, which minimizes the formation of the dibromo-adduct by-product.
-
DMSO/Water Solvent System: The use of a polar, aqueous co-solvent system is crucial. Water acts as the nucleophile that attacks the bromonium ion intermediate to form the desired halohydrin. DMSO helps to solubilize the organic starting material.
Two-Step Synthesis via 3-Bromostyrene Oxide
An alternative and highly versatile route involves the initial epoxidation of 3-bromostyrene to form 3-bromostyrene oxide. This epoxide then serves as a key intermediate that can be opened with various hydrohalic acids to generate the corresponding halohydrins with high regioselectivity.
Experimental Protocol: Synthesis of 3-Bromostyrene Oxide
-
Materials: 3-Bromostyrene, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution.
-
Procedure:
-
Dissolve 3-bromostyrene (1.0 eq) in dichloromethane.
-
Add m-CPBA (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the meta-chlorobenzoic acid precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-bromostyrene oxide, which can often be used in the next step without further purification.
-
Experimental Protocol: Ring-Opening of 3-Bromostyrene Oxide to form 1-(3-Bromophenyl)-2-chloroethanol
-
Materials: 3-Bromostyrene oxide, Hydrochloric acid (concentrated), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 3-bromostyrene oxide (1.0 eq) in THF.
-
Cool the solution to 0 °C.
-
Add concentrated hydrochloric acid (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 2-3 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to give 1-(3-bromophenyl)-2-chloroethanol.
-
Diagram: Synthetic Routes to 3-Bromophenyl Halohydrins
Caption: Synthetic pathways to 3-bromophenyl halohydrins.
II. Key Chemical Transformations and Applications in Medicinal Chemistry
3-Bromophenyl halohydrins are not typically the final drug molecules but rather versatile intermediates that can be readily converted into a variety of medicinally relevant scaffolds. The two primary functionalities, the hydroxyl group and the halogen, provide orthogonal handles for synthetic manipulation.
Conversion to Epoxides and Subsequent Ring-Opening
The most common transformation of halohydrins is their conversion to epoxides through an intramolecular Williamson ether synthesis upon treatment with a base. The resulting 3-bromostyrene oxide is a key precursor for the synthesis of arylethanolamine scaffolds, which are prevalent in many classes of drugs, particularly beta-blockers and beta-agonists.[2][3]
The structure-activity relationship (SAR) for beta-blockers highlights the importance of an aryloxypropanolamine or arylethanolamine moiety for potent antagonism at the beta-adrenergic receptor.[4][5] The (S)-configuration of the hydroxyl-bearing carbon is crucial for optimal activity.[3]
Diagram: From Halohydrin to Arylethanolamine Scaffold
Caption: Conversion of a 3-bromophenyl halohydrin to an arylethanolamine.
Case Study: Synthesis of a Beta-Blocker Precursor
A common strategy in the synthesis of beta-blockers involves the reaction of a substituted phenol with epichlorohydrin, followed by ring-opening of the resulting epoxide with an amine.[6] A similar approach can be envisioned using 3-bromophenyl halohydrin derivatives.
Experimental Workflow: Synthesis of a Propranolol Analogue Precursor
-
Epoxidation: Convert a 3-bromophenyl chlorohydrin to 3-bromostyrene oxide using a base like sodium hydroxide.
-
Phenoxide Formation: React a substituted phenol (e.g., 1-naphthol) with a base (e.g., sodium hydride) to form the corresponding phenoxide.
-
Epoxide Ring-Opening: The phenoxide then acts as a nucleophile to open the 3-bromostyrene oxide, forming an aryloxy alcohol intermediate.
-
Further Functionalization: The resulting secondary alcohol can be converted to a leaving group (e.g., a tosylate) and subsequently displaced by an amine (e.g., isopropylamine) to yield the final beta-blocker analogue.
Diagram: Workflow for Beta-Blocker Analogue Synthesis
Caption: Synthetic workflow for a beta-blocker analogue.
The Role of the Bromo-Substituent in Further Diversification
The bromine atom on the phenyl ring is not merely a passive substituent. It serves as a valuable synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[7] This allows for the late-stage diversification of the molecular scaffold, enabling the exploration of a wider chemical space and the fine-tuning of biological activity.
Table: Common Cross-Coupling Reactions of the 3-Bromophenyl Moiety
| Reaction Name | Coupling Partner | Catalyst | Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl compound |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | Arylamine |
III. Conclusion and Future Perspectives
3-Bromophenyl halohydrin building blocks represent a class of highly versatile and valuable intermediates in medicinal chemistry. Their straightforward synthesis from readily available starting materials, coupled with the orthogonal reactivity of the halohydrin moiety and the bromo-substituent, provides medicinal chemists with a powerful platform for the construction of diverse and complex molecular architectures.
The ability to readily access arylethanolamine and aryloxypropanolamine scaffolds, which are central to the design of beta-blockers and other adrenergic receptor modulators, underscores the significance of these building blocks. Furthermore, the potential for late-stage functionalization via cross-coupling reactions opens up avenues for the rapid generation of compound libraries for lead optimization.
Future research in this area will likely focus on the development of more efficient and stereoselective methods for the synthesis of chiral 3-bromophenyl halohydrins and their derivatives. The exploration of novel ring-opening reactions with a wider range of nucleophiles will undoubtedly lead to the discovery of new and innovative drug candidates. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like 3-bromophenyl halohydrins will remain a cornerstone of successful drug discovery programs.
References
-
Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]
-
Scribd. (n.d.). SAR of B Blockers. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Retrieved from [Link]
-
Kaur, H., & Singh, S. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-1238. Retrieved from [Link]
-
Talipov, M. R., & Masunov, A. E. (2018). Study of the reactions of OH with HCl, HBr, and HI between 298 K and 460 K. International Journal of Chemical Kinetics, 50(10), 733-743. Retrieved from [Link]
-
Pradhan, J. (n.d.). Beta adrenergic blockers. [PowerPoint slides]. Retrieved from [Link]
-
OrgoSolver. (n.d.). Epoxide Reactions: Acid-Assisted Ring Opening (H₃O⁺, ROH/H⁺, HX). Retrieved from [Link]
-
Wang, Y., et al. (2014). A Novel Synthesis of 3-Bromo-1,2-Propanediol from 3-Oxetanol. Advanced Materials Research, 936, 43-46. Retrieved from [Link]
-
Chen, Y., et al. (2019). Regioselective Ring-Opening of Styrene Oxide Derivatives Using Halohydrin Dehalogenase for Synthesis of 4-Aryloxazolidinones. ChemCatChem, 11(20), 5126-5132. Retrieved from [Link]
-
Jen, T., et al. (1977). Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines. Journal of Medicinal Chemistry, 20(10), 1258-1262. Retrieved from [Link]
-
Bassa, M., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Molecules, 26(2), 433. Retrieved from [Link]
-
Al-dujaili, A. H., & Al-Zaydi, K. M. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 8(39), 35839-35868. Retrieved from [Link]
-
Kaiser, C., et al. (1976). Adrenergic agents. 6. Synthesis and beta-adrenergic agonist activity of some 3-tert-butylamino-2-(substituted phenyl)-1-propanols. Journal of Medicinal Chemistry, 19(3), 328-332. Retrieved from [Link]
-
Campaigne, E., & LeSuer, W. M. (1951). 3-Thenyl Bromide. Organic Syntheses, 31, 96. Retrieved from [Link]
-
Procopiou, P. A., et al. (2010). Synthesis and Structure-Activity Relationships of Long-Acting beta2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Journal of Medicinal Chemistry, 53(11), 4522-4530. Retrieved from [Link]
-
Leclerc, G., et al. (1982). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal de Pharmacologie, 13(Suppl 1), 59-79. Retrieved from [Link]
-
Ghorab, M. M., et al. (2023). Introducing bromine to the molecular structure as a strategy for drug design. Future Journal of Pharmaceutical Sciences, 9(1), 60. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. scribd.com [scribd.com]
- 5. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 6. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stereoisomers of 1-(3-bromophenyl)-2-chloroethanol: (1R) vs. (1S) Configuration
Abstract
This technical guide provides a comprehensive exploration of the fundamental differences, synthesis, and characterization of the enantiomers of 1-(3-bromophenyl)-2-chloroethanol: (1R)-1-(3-bromophenyl)-2-chloroethanol and (1S)-1-(3-bromophenyl)-2-chloroethanol. The significance of chirality in the context of drug development and the methodologies for the stereoselective synthesis and analytical differentiation of these enantiomers are discussed in detail. This document is intended for researchers, scientists, and professionals in the field of drug development and stereochemistry, offering both theoretical insights and practical, field-proven experimental approaches.
The Principle of Chirality: A Molecular Handshake
In the realm of organic chemistry, the concept of chirality is paramount, particularly in the context of pharmacologically active molecules. Chirality, derived from the Greek word for hand, describes molecules that are non-superimposable mirror images of each other. These mirror-image isomers are known as enantiomers.[1] Much like our left and right hands, enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with other chiral entities, such as biological receptors or polarized light, can differ significantly.[1]
The human body is an inherently chiral environment, composed of chiral building blocks like amino acids and sugars. Consequently, the physiological response to a chiral drug can be highly dependent on its stereochemistry. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.[2][3] This underscores the critical importance of understanding and controlling the stereochemistry of drug candidates throughout the development process.
(1R)- and (1S)-1-(3-bromophenyl)-2-chloroethanol are enantiomers, with the stereochemical designation at the C1 carbon atom determining their three-dimensional arrangement. The "R" (from the Latin rectus, for right) and "S" (from the Latin sinister, for left) descriptors are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, which provide a systematic method for ranking the substituents around a chiral center.
Assigning Stereochemistry: The Cahn-Ingold-Prelog (CIP) Priority Rules
The CIP rules are a cornerstone of stereochemistry, allowing for the unambiguous assignment of the absolute configuration of a chiral center. The process involves a sequential analysis of the substituents attached to the stereocenter:
-
Assigning Priorities: Each atom directly bonded to the chiral center is assigned a priority based on its atomic number. The higher the atomic number, the higher the priority.[4]
-
Point of First Difference: If two or more of the directly attached atoms are identical, the priority is determined by moving to the next atoms along the respective chains until a point of first difference is encountered.[4]
-
Multiple Bonds: Atoms connected by double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[4]
-
Orienting the Molecule: The molecule is then oriented in three-dimensional space so that the lowest priority group (often a hydrogen atom) is pointing away from the viewer.
-
Determining R/S Configuration: With the lowest priority group in the rear, the direction from the highest priority substituent (1) to the second-highest (2) and then to the third-highest (3) is observed. If this direction is clockwise, the configuration is assigned as 'R'. If it is counter-clockwise, the configuration is 'S'.
Synthesis and Stereoselective Control
The synthesis of enantiomerically pure 1-(3-bromophenyl)-2-chloroethanol can be approached through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
Asymmetric Synthesis: The Enantioselective Reduction of a Prochiral Ketone
A common and efficient method for the asymmetric synthesis of chiral alcohols is the enantioselective reduction of the corresponding prochiral ketone. In the case of our target molecule, the precursor would be 2-bromo-1-(3-bromophenyl)ethanone.[5] This reduction can be achieved using chiral reducing agents or catalysts that favor the formation of one enantiomer over the other.
Biocatalysis, employing enzymes such as ketoreductases, offers a highly selective and environmentally benign approach.[6] These enzymes can exhibit exquisite enantioselectivity, often yielding the desired enantiomer with high enantiomeric excess (ee).
Experimental Protocol: General Procedure for Asymmetric Biocatalytic Reduction
-
Preparation of the Reaction Mixture: In a suitable buffer solution (e.g., phosphate buffer, pH 7.0), dissolve the substrate, 2-bromo-1-(3-bromophenyl)ethanone.
-
Enzyme and Cofactor Addition: Add the chosen ketoreductase (as a purified enzyme or in whole-cell form) and a stoichiometric or catalytic amount of a cofactor (e.g., NADPH or NADH). A cofactor regeneration system is often employed for cost-effectiveness.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 25-37 °C) with gentle agitation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched alcohol.
Chiral Resolution: Separation of a Racemic Mixture
Alternatively, a racemic mixture of 1-(3-bromophenyl)-2-chloroethanol can be synthesized and subsequently separated into its constituent enantiomers. Chiral resolution is a widely used technique in both laboratory and industrial settings.[7][8]
One of the most established methods for chiral resolution is the formation of diastereomeric salts.[] This involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional techniques such as fractional crystallization.[]
Experimental Protocol: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve the racemic 1-(3-bromophenyl)-2-chloroethanol in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (S)-(+)-mandelic acid).
-
Crystallization: Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomers will lead to the preferential crystallization of one.
-
Separation: The crystallized diastereomeric salt is separated by filtration.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (if a chiral acid was used as the resolving agent) or an acid (if a chiral base was used) to liberate the enantiomerically pure alcohol.
-
Purification: The final product is purified by extraction and column chromatography.
| Method | Principle | Advantages | Disadvantages |
| Asymmetric Synthesis | Direct formation of one enantiomer from a prochiral precursor. | High theoretical yield (up to 100%), avoids discarding one enantiomer. | Requires development of a specific stereoselective catalyst or enzyme. |
| Chiral Resolution | Separation of a racemic mixture. | Utilizes established and well-understood techniques. | Maximum theoretical yield of the desired enantiomer is 50%. |
Analytical Characterization: Differentiating the Enantiomers
Once synthesized or resolved, it is crucial to determine the enantiomeric purity of the product. Several analytical techniques are employed for this purpose.
Polarimetry: Measuring the Interaction with Polarized Light
Polarimetry is a technique that measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound.[10] Enantiomers rotate the plane of polarized light by equal magnitudes but in opposite directions.[10] A dextrorotatory (+) enantiomer rotates the light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise). It is important to note that there is no direct correlation between the R/S designation and the direction of optical rotation.[11]
The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation using the following formula:
[α] = α / (c * l)
Where:
-
α is the observed rotation in degrees.
-
c is the concentration of the sample in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
A racemic mixture will have an observed rotation of zero, as the equal and opposite rotations of the two enantiomers cancel each other out.[11]
Chiral Chromatography: The Gold Standard for Enantiomeric Separation
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most powerful and widely used method for separating and quantifying enantiomers.[12] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[12]
Experimental Protocol: General Procedure for Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral column based on the structure of the analyte. For 1-(3-bromophenyl)-2-chloroethanol, a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) would be a good starting point.
-
Mobile Phase Optimization: The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is optimized to achieve good separation (resolution) of the enantiomeric peaks.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers will appear as separate peaks.
-
Quantification: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Significance in Drug Development: The Eutomer and the Distomer
The differential pharmacological and toxicological profiles of enantiomers have profound implications for drug development. The more active enantiomer is termed the eutomer , while the less active or inactive enantiomer is the distomer .[13] In some cases, the distomer may contribute to undesirable side effects or even antagonize the therapeutic action of the eutomer.[2]
Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have established guidelines that encourage the development of single-enantiomer drugs.[3] This "chiral switching" from a racemic mixture to a single enantiomer can lead to drugs with improved therapeutic indices, reduced side effects, and simplified dose-response relationships.[14]
While specific pharmacological data for the enantiomers of 1-(3-bromophenyl)-2-chloroethanol is not extensively documented in publicly available literature, it is a crucial chiral building block in the synthesis of more complex pharmaceutical agents.[15] The principles outlined in this guide are therefore directly applicable to ensuring the stereochemical integrity of any subsequent drug candidate derived from this intermediate.
Conclusion
The distinction between (1R)- and (1S)-1-(3-bromophenyl)-2-chloroethanol is not merely a matter of academic curiosity but a critical consideration in the synthesis of stereochemically pure molecules for pharmaceutical applications. A thorough understanding of the principles of chirality, coupled with robust methodologies for asymmetric synthesis, chiral resolution, and analytical characterization, is essential for the modern drug development professional. The protocols and theoretical framework presented in this guide provide a solid foundation for navigating the complexities of stereoisomerism and harnessing the therapeutic potential of single-enantiomer drugs.
References
- Cahn, R. S., Ingold, C. K., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition in English, 5(4), 385–415.
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Wikipedia. (2023). Chiral resolution. In Wikipedia. Retrieved from [Link]
- Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (2021). Pharmaceutics, 13(12), 2067.
- Biomedical aspects of chiral molecules. (2004). Journal of Applied Biomedicine, 2(2), 95-101.
-
chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]
- Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019). Molecules, 24(4), 723.
-
Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
- 2-Bromo-1-(3-nitrophenyl)ethanone. (2010). Acta Crystallographica Section E: Structure Reports Online, 67(1), o103.
- Emerging Applications of Chiral Switching in Drug Discovery and Development. (2024). Journal of Chemical and Pharmaceutical Research, 16(3), 111.
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]
-
Wikipedia. (2023). Optical rotation. In Wikipedia. Retrieved from [Link]
- The tale of chiral switches. (2004). Australian Prescriber, 27(2), 47-49.
- Stereochemistry in Drug Action. (2003).
-
NIST WebBook. (n.d.). Ethanone, 2-bromo-1-(3-bromophenyl)-. Retrieved from [Link]
- Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). AMB Express, 11(1), 123.
-
Quickcompany. (n.d.). Process For The Preparation Of 4 Phenyl 3 Morpholinone. Retrieved from [Link]
- 2-Bromo-1-(3-nitro-phen-yl)ethanone. (2010). Acta Crystallographica. Section E, Structure Reports Online, 67(Pt 1), o103.
- Google Patents. (n.d.). CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
- Chiral Drugs: An Overview. (2008). Journal of Clinical and Diagnostic Research, 2(3), 857-864.
-
Read section 7.4 on optical rotation. 1 The structures of two popular analgesics, as. (n.d.). Retrieved from [Link]
- Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025, November 25). Chiralpedia.
-
Cheméo. (n.d.). Chemical Properties of 2-Chloroethanol (CAS 107-07-3). Retrieved from [Link]
-
Wikipedia. (2023). 2-Chloroethanol. In Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
-
PubChem. (n.d.). 2-Bromo-1-(3-bromophenyl)ethan-1-one. Retrieved from [Link]
- Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends. (2024). LabMed Discovery.
-
Supporting Information. (n.d.). Retrieved from [Link]
- Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. (2021, April 11). The Organic Chemistry Tutor. [Video]. YouTube.
-
CAS Common Chemistry. (n.d.). 1-(4-Bromophenyl)-2-chloroethanone. Retrieved from [Link]
- Development of a New Process for Tulobuterol Hydrochloride. (2023).
- Method for producing chloroethanol and dichloroethane through ethylene glycol chlorin
- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2016).
Sources
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nps.org.au [nps.org.au]
- 3. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 4. 1-(4-Bromophenyl)-2-(3-chlorophenyl)ethanol | C14H12BrClO | CID 60798826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-1-(3-bromophenyl)ethan-1-one | C8H6Br2O | CID 519585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents [patents.google.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Chiral_resolution [chemeurope.com]
- 10. Optical rotation - Wikipedia [en.wikipedia.org]
- 11. amherst.edu [amherst.edu]
- 12. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 14. jocpr.com [jocpr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Asymmetric Reduction of 2-chloro-1-(3-bromophenyl)ethanone to (R)-Alcohol
Executive Summary
This application note details the asymmetric reduction of 2-chloro-1-(3-bromophenyl)ethanone (also known as
We present two validated methodologies:
-
Biocatalytic Reduction (Method A): The industrial "gold standard" utilizing Ketoreductases (KREDs) with glucose dehydrogenase (GDH) cofactor recycling. This route offers superior enantiomeric excess (
) and mild conditions. -
Asymmetric Transfer Hydrogenation (Method B): A chemocatalytic alternative using Ru-TsDPEN (Noyori-Ikariya type) catalysts, suitable when biological reagents are inaccessible.
Target Transformation
-
Substrate: 2-chloro-1-(3-bromophenyl)ethanone
-
Product: (R)-2-chloro-1-(3-bromophenyl)ethanol
-
Stereochemical Note: Due to the Cahn-Ingold-Prelog (CIP) priority rules, the introduction of the chlorine atom at the
-position changes the substituent priority. Consequently, enzymes or catalysts that typically yield (S)-alcohols for simple acetophenones (following "Prelog" delivery) will yield the (R)-enantiomer for -chloroacetophenones.
Method A: Biocatalytic Reduction (Primary Protocol)
Rationale
Biocatalysis is the preferred route for this transformation due to the ability to achieve
Mechanism & Workflow
The KRED delivers a hydride to the re-face of the ketone (Prelog behavior), which, due to the CIP priority of
Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction driven by GDH cofactor recycling.
Experimental Protocol
Reagents:
-
Substrate: 2-chloro-1-(3-bromophenyl)ethanone (
mg, mmol) -
Enzyme: Commercial KRED (Screening required: e.g., Codexis KRED-P1 series or equivalent "Prelog" enzyme).
-
Cofactor: NADP+ (
mg, catalytic). -
Recycling Enzyme: GDH (CDX-901 or equivalent,
mg). -
Co-substrate: D-Glucose (
mg, eq). -
Buffer: 100 mM Potassium Phosphate, pH 7.0.
-
Solvent: DMSO (5% v/v) to assist solubility.
Step-by-Step Procedure:
-
Buffer Preparation: Prepare 20 mL of 100 mM potassium phosphate buffer (pH 7.0). Thermostat to
C. -
Cofactor Mix: Add D-Glucose (
mg) and NADP+ ( mg) to the buffer. Stir until dissolved. -
Enzyme Addition: Add GDH (
mg) and the selected KRED ( mg) to the solution. Note: Enzymes are sensitive to shear; do not vortex vigorously. -
Substrate Initiation: Dissolve the ketone substrate (
mg) in 1 mL DMSO. Add this solution dropwise to the aqueous enzyme mixture while stirring at 400 rpm. -
Reaction: Stir at
C. Monitor pH periodically; if it drops below 6.5 due to gluconic acid formation, adjust with 1M NaOH (automatic titration is preferred). -
Monitoring: Check conversion by TLC (Hexane:EtOAc 4:1) or HPLC after 4 and 24 hours.
-
Work-up: Once conversion
, add Ethyl Acetate (20 mL) and Celite (0.5 g). Stir for 10 mins and filter to remove protein emulsion. -
Extraction: Separate phases. Extract aqueous layer
with Ethyl Acetate. -
Purification: Dry organics over
, concentrate in vacuo. The product is usually pure enough for downstream use; otherwise, purify via silica flash chromatography (0-20% EtOAc in Hexane).
Method B: Asymmetric Transfer Hydrogenation (ATH)[1]
Rationale
When enzymes are unavailable, ATH using Ruthenium catalysts is the most reliable chemical method. This reaction uses a "Noyori-Ikariya" type catalyst.
-
Catalyst Selection: To obtain the (R)-alcohol of an
-chloroketone, you typically use the (S,S)-TsDPEN ligand complex.-
Reasoning: The (S,S)-catalyst blocks the si-face, forcing hydride attack on the re-face. For standard acetophenones, this yields (S). For
-chloroacetophenones, the priority swap (Cl-group > Ph) means the re-face attack yields the (R)-product .
-
Reaction Scheme
Figure 2: Workflow for the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation.
Experimental Protocol
Reagents:
-
Substrate:
g ( mmol). -
Catalyst Precursor:
( mg). -
Ligand:
-TsDPEN ( mg). -
Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).
-
Solvent: Dichloromethane (DCM) or DMF (minimal).
Step-by-Step Procedure:
-
Catalyst Formation (In-situ): In a small vial, dissolve
and -TsDPEN in 2 mL anhydrous isopropanol. Heat at C for 30 mins under Argon. Cool to room temperature. (Alternatively, use commercially available RuCl(p-cymene)[(S,S)-TsDPEN]). -
Reaction Setup: In a round-bottom flask, dissolve the substrate (
g) in Formic Acid/TEA complex (5 mL). -
Initiation: Add the catalyst solution to the substrate mixture.
-
Reaction: Stir at room temperature (
C). The reaction produces gas; ensure the vessel is vented (e.g., via a needle/bubbler). -
Completion: Monitor by TLC/HPLC. Reaction typically completes in 12–24 hours.
-
Work-up: Pour mixture into water (50 mL). Extract with DCM (
mL). Wash combined organics with saturated (to remove residual formic acid) and brine. -
Isolation: Dry over
and concentrate.
Analytical Validation
To confirm the enantiomeric excess (
Table 1: Analytical Parameters
| Parameter | Condition |
| Column | Daicel Chiralcel OJ-H or AD-H ( |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm or 254 nm |
| Temperature | |
| Expected Retention | (R)-enantiomer typically elutes after (S) on OJ-H (Verify with racemate) |
Troubleshooting & Optimization
-
Low Conversion (Biocatalysis):
-
Issue: Substrate inhibition or low solubility.
-
Fix: Increase DMSO concentration (up to 10%) or add a surfactant (e.g., Tween-80 at 0.1%). Ensure pH is maintained; gluconic acid buildup drops pH rapidly.
-
-
Low Enantioselectivity (ATH):
-
Issue: Temperature too high or "matched/mismatched" ligand effect.
-
Fix: Lower temperature to
C. Verify ligand stereochemistry. Ensure the substrate is pure; free amines or acids can poison the Ru-catalyst.
-
-
Safety Warning:
- -haloketones are potent lachrymators (tear gas agents). Handle only in a well-ventilated fume hood.
-
Formic acid/TEA reaction generates
; do not seal the vessel tightly to prevent over-pressurization.
References
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link
-
Hämmerer, L., et al. (2021). "Enantiocomplementary Asymmetric Reduction of 2-Haloacetophenones Using TeSADH." ACS Omega, 6(47), 32206–32214.
-haloketones). Link -
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102. Link
-
Codexis Inc. (2023). "Ketoreductase Screening Kits & Protocols." (General reference for KRED protocols). Link
ruthenium-catalyzed transfer hydrogenation of 3-bromo-alpha-chloroacetophenone
Precision Protocol: Asymmetric Transfer Hydrogenation of 3-Bromo- -chloroacetophenone
Executive Summary
This application note details the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of 3-bromo-
This transformation is a critical entry point for the synthesis of enantiopure
Key Performance Indicators:
Mechanistic Insight & Stereochemical Control
Metal-Ligand Bifunctional Catalysis
The reaction proceeds via an outer-sphere mechanism where the ruthenium center and the amine ligand act cooperatively. The active catalytic species is a 16-electron ruthenium hydride amine complex formed in situ by the elimination of HCl from the precatalyst.
-
Hydride Transfer: The Ru-H delivers a hydride to the carbonyl carbon.
-
Proton Transfer: The ligand's NH proton is simultaneously delivered to the carbonyl oxygen.
-
Regeneration: The resulting 16-electron Ru-amide species dehydrogenates formic acid to regenerate the active Ru-hydride.
The "CIP Flip" (Critical Stereochemical Note)
Researchers must exercise caution when assigning configuration. While the spatial arrangement of the transition state is analogous to simple acetophenone reduction, the Cahn-Ingold-Prelog (CIP) priorities change due to the chlorine atom.
-
Standard Acetophenone: (R,R)-Catalyst
(R)-Alcohol.[2] -
-Chloroacetophenone: (R,R)-Catalyst
(S)-Alcohol .-
Reasoning: The
group (Priority 2) outranks the Phenyl ring (Priority 3), whereas in simple acetophenone, Phenyl (Priority 2) outranks Methyl (Priority 3).
-
Selection Rule:
-
To synthesize the (R)-alcohol (common drug precursor), use RuCl(p-cymene)[(S,S)-TsDPEN] .
-
To synthesize the (S)-alcohol , use RuCl(p-cymene)[(R,R)-TsDPEN] .
Catalytic Cycle Diagram
Caption: The outer-sphere catalytic cycle for Ru-TsDPEN mediated transfer hydrogenation. The concerted transfer of H- and H+ ensures high enantioselectivity.
Experimental Protocol
Safety Considerations (Lachrymator Warning)
-
Hazard: 3-Bromo-
-chloroacetophenone is a potent lachrymator (tear gas agent) and skin irritant. -
Control: All weighing and handling must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.
-
Neutralization: Quench all glassware and spills with a dilute solution of ammonia or sodium bisulfite before removal from the hood.
Materials & Reagents
| Reagent | Role | Specifications |
| 3-Bromo- | Substrate | Purity >97%; Solid (mp ~50°C) |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | Catalyst | CAS: 192139-90-5 (for (R)-product) |
| Formic Acid / Triethylamine | H-Source | 5:2 Azeotropic mixture (Commercial or freshly prepared) |
| Ethyl Acetate (EtOAc) | Solvent | ACS Grade (Degassed) |
| Dichloromethane (DCM) | Extraction | ACS Grade |
Step-by-Step Procedure
Scale: 10 mmol (approx. 2.33 g of substrate)
-
Catalyst Activation (In-situ or Pre-formed):
-
Note: Using the commercially available pre-formed complex RuCl(p-cymene)[(S,S)-TsDPEN] is recommended for reproducibility.
-
Weigh the catalyst (6.4 mg, 0.01 mmol, S/C = 1000 ) into a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
-
Substrate Addition:
-
Add 3-bromo-
-chloroacetophenone (2.33 g, 10 mmol) to the flask. -
Tip: If the substrate is "caked," crush it gently to ensure rapid dissolution.
-
-
Reaction Initiation:
-
Evacuate the flask and backfill with Nitrogen (
) three times. -
Add degassed EtOAc (10 mL) via syringe to dissolve the solids.
-
Add the Formic Acid/TEA azeotrope (2.5 mL, approx. 5 eq of hydride) via syringe.
-
Stir the reaction mixture at 30°C for 12–24 hours.
-
Monitoring: Check conversion by TLC (Hexane/EtOAc 4:1). The ketone spot (
) should disappear, replaced by the alcohol spot ( ).
-
-
Work-up:
-
Quench the reaction by adding water (20 mL).
-
Extract the mixture with DCM (
mL). -
Wash the combined organic layers with saturated
(20 mL) to neutralize residual formic acid, followed by brine (20 mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is often sufficiently pure (>95%) for downstream applications.
-
If higher purity is required, purify via flash column chromatography using a gradient of Hexanes:EtOAc (95:5
85:15). -
Yield Expectation: 2.25 – 2.35 g (96–99%).
-
Analytical Validation
Enantiomeric Excess (ee) Determination
The enantiomeric purity is determined via Chiral HPLC.
-
Column: Chiralcel OD-H or OJ-H (Daicel).
-
Mobile Phase: Hexane / Isopropanol (90:10 or 95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times (Representative for OD-H):
-
(S)-isomer:
min -
(R)-isomer:
min -
Note: Always run a racemic standard (prepared by
reduction) to confirm retention times.
-
NMR Characterization
-
H NMR (400 MHz,
): 7.60 (s, 1H), 7.45 (d, 1H), 7.30 (d, 1H), 7.22 (t, 1H), 4.90 (dd, 1H, CH-OH), 3.75 (dd, 1H, CH_A H_B Cl), 3.60 (dd, 1H, CH_A H_B Cl), 2.80 (br s, 1H, OH).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Oxygen poisoning | Ensure rigorous degassing of solvents and |
| Low Conversion (<50%) | Catalyst deactivation | Check the quality of the FA/TEA mixture; if it has absorbed water, catalytic activity drops. Use fresh reagents. |
| Low ee (<90%) | Temperature too high | Reduce reaction temperature to 20°C or 0°C (reaction will take longer but ee improves). |
| Low ee (<90%) | Reversible reaction | Ensure the FA/TEA ratio is correct (5:2). Excess base can promote the reverse reaction. |
| Substrate Insolubility | Solvent choice | If EtOAc fails, switch to DCM or DMF (though DMF requires aqueous workup). |
Workflow Visualization
Caption: Operational workflow for the batch synthesis of (R)-1-(3-bromophenyl)-2-chloroethanol.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][5][6] Accounts of Chemical Research, 30(2), 97–102. [Link]
-
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[2][7][8][9][10] Journal of the American Chemical Society, 118(10), 2521–2522. [Link]
-
Hamamoto, H., et al. (2007).
-Chloro Aromatic Ketones Catalyzed by -Arene/TsDPEN-Ruthenium(II) Complexes.[4][5] Organic Letters, 9(2), 255-257.[5] [Link] -
Kanto Chemical Co. (n.d.). RuCl(Tsdpen)(p-cymene) Application Note: Reduction of Phenacyl Chloride. Kanto Technical Guide. [Link]
-
Peach, P., & Wills, M. (2015). Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine.[8][9] The Journal of Organic Chemistry, 80(11), 5719–5729. [Link]
Sources
- 1. Advances in catalytic asymmetric hydrogenation of third-row heteroatom-substituted alkenes [sciexplor.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 31472286.s21i.faiusr.com [31472286.s21i.faiusr.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Note: Biocatalytic Synthesis of Chiral Halohydrins from Brominated Acetophenones
Executive Summary
Chiral halohydrins are versatile building blocks in the synthesis of adrenergic receptor agonists (e.g.,
This guide details the biocatalytic asymmetric reduction of 2-bromoacetophenone to yield (R)- or (S)-2-bromo-1-phenylethanol with high enantiomeric excess (>99% ee). We utilize an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system.[1][2][3]
Key Technical Advantage: This protocol addresses the specific instability of
Safety & Handling (CRITICAL)
⚠️ DANGER: LACHRYMATOR & SKIN CORROSIVE
2-Bromoacetophenone is a potent lachrymator (tear gas agent).
Handling: All weighing and solubilization MUST be performed in a functioning fume hood.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Neutralization: Spills should be treated with a dilute solution of sodium thiosulfate or sodium bisulfite before wiping.
Mechanistic Principles
The Coupled Enzymatic System
The synthesis relies on a "coupled-enzyme" approach to drive equilibrium and reduce costs.
-
Primary Reaction: KRED transfers a hydride from the cofactor NADPH to the carbonyl carbon of the acetophenone.
-
Regeneration: GDH oxidizes Glucose to Gluconolactone, reducing NADP+ back to NADPH.
-
Thermodynamics: The oxidation of glucose is practically irreversible, driving the ketone reduction to completion.
Causality in Experimental Design
-
pH Sensitivity: The product, 2-bromo-1-phenylethanol, is prone to intramolecular
substitution to form styrene oxide at pH > 8.0. Therefore, the reaction is buffered at pH 6.5–7.0 . -
Gluconic Acid Buildup: The GDH byproduct (gluconolactone) hydrolyzes to gluconic acid, lowering pH. Strong buffering (100 mM) or pH-stat titration is required to prevent enzyme inactivation due to acidification.
Pathway Visualization
Figure 1: Coupled enzymatic cycle showing the interdependence of KRED-mediated reduction and GDH-mediated cofactor regeneration.
Experimental Protocol
Materials & Reagents
| Component | Specification | Function |
| Buffer | 100 mM Potassium Phosphate (KPi), pH 7.0 | Maintains pH; neutralizes gluconic acid. |
| Substrate | 2-Bromoacetophenone (2-BAP) | Starting material (dissolved in DMSO). |
| Enzyme A | KRED (e.g., Lactobacillus kefir ADH or Codexis KRED) | Stereoselective reduction. |
| Enzyme B | GDH (e.g., Bacillus sp.)[4] | Cofactor regeneration. |
| Cofactor | NADP+ (Disodium salt) | Hydride carrier (catalytic amount). |
| Co-substrate | D-Glucose | Hydride donor (1.2 - 1.5 eq). |
| Co-solvent | DMSO (Dimethyl sulfoxide) | Solubilizes the hydrophobic substrate. |
Protocol: Gram-Scale Synthesis (1.0 g Scale)
Objective: Synthesis of (R)-2-bromo-1-phenylethanol.
Step 1: Buffer Preparation
-
Prepare 100 mL of 100 mM KPi buffer. Adjust pH strictly to 7.0 using KOH/H3PO4.
-
Self-Validation Check: Measure pH at 25°C. If pH > 7.5, risk of epoxide formation increases.
Step 2: Reaction Assembly
-
In a 250 mL round-bottom flask (equipped with magnetic stir bar), add 80 mL of KPi buffer.
-
Add 1.5 g D-Glucose (approx. 1.5 equivalents).
-
Add 10 mg NADP+ . (Note: The yellow color indicates oxidized cofactor).
-
Add 20 mg GDH (lyophilized powder) and 50 mg KRED (lyophilized powder). Stir gently for 5 mins to dissolve enzymes.
-
Substrate Addition: Dissolve 1.0 g (5 mmol) of 2-Bromoacetophenone in 5 mL DMSO .
-
Add the substrate solution dropwise to the stirring enzyme mixture.
-
Observation: The mixture will turn cloudy/milky (emulsion). This is normal and desirable for mass transfer.
-
Step 3: Reaction Monitoring
-
Incubate at 25°C - 30°C with medium stirring (400 rpm).
-
pH Control (Critical): Check pH every hour for the first 4 hours.
-
Action: If pH drops below 6.0, add 1M KOH dropwise to restore to pH 6.5–7.0.
-
Why? GDH produces gluconic acid. Low pH inactivates KRED; High pH degrades product.
-
-
Sampling: Take 50 µL aliquots at t=1h, 4h, and 24h. Extract with 200 µL Ethyl Acetate (EtOAc) for HPLC/GC analysis.
Step 4: Workup & Isolation
-
Once conversion >98% (usually 18-24h), stop stirring.
-
Add 100 mL Ethyl Acetate to the reaction vessel. Stir vigorously for 10 mins.
-
Transfer to a separatory funnel. Separate organic layer.
-
Extract aqueous layer again with 2 x 50 mL EtOAc.
-
Combine organics, wash with Brine (sat. NaCl) to remove residual DMSO/water.
-
Dry over anhydrous
, filter, and concentrate in vacuo (Max bath temp 35°C to prevent degradation).
Analytical Methods
HPLC Method (Chiral)
To determine Conversion and Enantiomeric Excess (% ee).
-
Column: Daicel Chiralcel OJ-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring absorption).
-
Retention Times (Typical for OJ-H):
-
2-Bromoacetophenone: ~12 min
-
(R)-Bromohydrin: ~15 min
-
(S)-Bromohydrin: ~18 min
-
Note: Run authentic standards to confirm elution order.
-
Self-Validating Controls
To ensure the protocol is working correctly, run these parallel micro-scale controls:
| Control Type | Components | Expected Outcome | Logic |
| Negative Control | Buffer + DMSO + Substrate (No Enzyme) | 0% Conversion | Proves no spontaneous chemical reduction or degradation occurs. |
| Cofactor Blank | Buffer + Enzymes + Substrate (No NADP+) | <5% Conversion | Confirms reaction is driven by the added cofactor cycle, not background cellular debris. |
Troubleshooting & Optimization Workflow
Figure 2: Troubleshooting logic tree for low conversion rates.
References
-
Huisman, G. W., et al. (2010). Practical chiral alcohol synthesis using ketoreductases.[4] Current Opinion in Chemical Biology. Link
-
Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied Microbiology and Biotechnology. Link
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromoacetophenone.[5][6][7]Link
Sources
Application Note: Chemoselective Suzuki-Miyaura Coupling of (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol for the Synthesis of Chiral Biaryl Alkanols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive technical guide for the chemoselective Suzuki-Miyaura cross-coupling of (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol. We delve into the mechanistic principles governing the selective activation of the aryl-bromide bond in the presence of an alkyl-chloride and a chiral secondary alcohol. Detailed, field-proven protocols, optimization strategies, and troubleshooting guides are presented to enable researchers to synthesize valuable chiral biaryl ethanols, key intermediates in pharmaceutical development.
Introduction and Strategic Importance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its robustness, mild conditions, and exceptional functional group tolerance.[1][2] Its impact is particularly profound in medicinal chemistry, where the formation of carbon-carbon bonds is essential for constructing complex molecular scaffolds.[3] Chiral molecules containing a biaryl framework connected to an alcohol moiety are prevalent structural motifs in numerous biologically active compounds and pharmaceutical candidates.
The substrate, (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol , represents a versatile building block for accessing such structures. However, its use in Suzuki-Miyaura coupling presents two primary challenges that must be addressed for a successful transformation:
-
Chemoselectivity: The molecule possesses two distinct carbon-halogen bonds: an C(sp²)-Br bond on the aromatic ring and an C(sp³)-Cl bond on the alkyl side chain. The protocol must be optimized to ensure the palladium catalyst selectively activates the more reactive aryl bromide.
-
Stereochemical Integrity: The substrate contains a defined stereocenter at the carbinol position (1R). The reaction conditions must be sufficiently mild to prevent racemization or undesired side reactions, such as elimination, that would compromise the stereochemical purity of the product.
This guide provides the technical rationale and a detailed protocol to navigate these challenges, ensuring a high-yield, chemoselective, and stereoretentive coupling.
Reaction Principle and Mechanistic Considerations
The success of this transformation hinges on a clear understanding of the Suzuki-Miyaura catalytic cycle and the inherent reactivity differences within the substrate.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. This is typically the rate-determining step.[4]
-
Transmetalation: The organic moiety from the activated organoboron species is transferred to the Pd(II) complex, displacing the halide. This step is facilitated by a base.[6][7]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple to form the new C-C bond, regenerating the catalytically active Pd(0) species.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Achieving Chemoselectivity
The key to selectivity lies in the oxidative addition step. The relative reactivity of carbon-halogen bonds towards Pd(0) insertion follows the general trend: C-I > C-OTf > C-Br >> C-Cl.[4] The significantly higher energy barrier for the activation of an alkyl C-Cl bond compared to an aryl C-Br bond allows for a wide synthetic window where the desired reaction can occur exclusively. Under carefully controlled conditions with appropriate catalysts, the aryl bromide will react selectively, leaving the chloroethyl side-chain intact.
Preserving Stereochemical Integrity
The Suzuki-Miyaura coupling occurs at the C-Br bond of the phenyl ring, which is remote from the chiral carbinol center. The reaction mechanism does not directly involve the stereocenter, so racemization via the primary coupling pathway is not a concern. The primary risk to stereointegrity comes from potential side reactions induced by the base or elevated temperatures, such as elimination of HCl or water. The choice of a non-nucleophilic, moderately strong base and maintaining the lowest effective reaction temperature are critical to mitigate these risks.
Rationale for Reagent Selection
-
Palladium Catalyst & Ligand: A combination of a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is highly recommended. Ligands such as SPhos, XPhos, or RuPhos promote efficient oxidative addition of the aryl bromide, enhance catalyst stability, and can be effective even with sterically demanding substrates.[8][9]
-
Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[10][11] For this substrate, inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are ideal. They are strong enough to facilitate the reaction but are generally not harsh enough to promote side reactions involving the benzylic alcohol or alkyl chloride.[6]
-
Solvent: A polar aprotic solvent, often mixed with water, is typically used. A mixture of 1,4-dioxane and water is a common and effective choice, as it helps to dissolve both the organic substrate and the inorganic base.[3][12] Toluene or THF with an aqueous phase are also viable alternatives.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling protocol.
Materials and Reagents
-
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate, for workup
-
Brine, for workup
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon or nitrogen three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 to 5:1 solvent mixture (e.g., for a 0.1 M reaction, use 8 mL of dioxane and 2 mL of water per mmol of the starting bromide).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The reaction is typically complete within 4-16 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired chiral biaryl product.
Data Presentation: Condition Screening
For challenging substrates or to maximize yield, screening of reaction parameters is recommended. The following table provides a starting point for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent (v/v) | Temp (°C) | Typical Outcome |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 90 | Recommended Starting Point |
| 2 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | Good for less reactive boronic acids |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (5:1) | 80 | Classic conditions, may be slower |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (3) | THF/H₂O (4:1) | 70 | Milder temperature, stronger base |
Troubleshooting Guide
Low yields or the formation of side products can often be resolved by systematically evaluating the reaction components.[13][14]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality boronic acid (protodeboronation).3. Insufficient temperature or reaction time.4. Base is not sufficiently strong or soluble. | 1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.2. Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester).3. Increase temperature in 10 °C increments or extend reaction time.4. Switch to a stronger base (e.g., K₂CO₃ to K₃PO₄) or ensure it is finely powdered. |
| Side Product Formation | 1. Homocoupling: Dimer of the boronic acid forms.2. Protodeboronation: Boronic acid is replaced by -H.3. Elimination: Formation of a styrene derivative from the starting material. | 1. Caused by oxygen in the reaction; improve degassing procedures.2. Use a slight excess of boronic acid; avoid overly aqueous or acidic conditions during workup.3. Lower the reaction temperature; use a milder base (K₂CO₃ instead of K₃PO₄). |
| Loss of Stereopurity | Harsh basic conditions causing elimination or other side reactions at the stereocenter. | This is unlikely if the reaction is chemoselective. If observed, reduce reaction temperature and use the mildest effective base (e.g., K₂CO₃). Confirm the purity of the starting material. |
Conclusion
The Suzuki-Miyaura coupling of (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol can be performed efficiently and with high selectivity. By leveraging the inherent reactivity difference between aryl-bromide and alkyl-chloride bonds and selecting a robust palladium-phosphine catalyst system with a suitable base, the synthesis of valuable chiral biaryl ethanols is readily achievable. The protocols and troubleshooting guides provided herein serve as a reliable starting point for researchers aiming to incorporate this versatile building block into their synthetic programs.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][1]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][4]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link][5]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link][8]
-
Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis, 11(15), 9634–9643. Available at: [Link][10]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16564. Available at: [Link][7]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][11]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link][15]
-
Valente, C., et al. (2009). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 13(15), 1538-1557. Available at: [Link][9]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5, 84358-84361. Available at: [Link][16]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link][14]
-
ResearchGate. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Retrieved from [Link][17]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. Available at: [Link][12]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link][2]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
synthesis of chiral beta-amino alcohols from (1R)-1-(3-bromophenyl)-2-chloroethanol
Application Note: Asymmetric Synthesis of Chiral -Amino Alcohols from (1R)-1-(3-bromophenyl)-2-chloroethanol
Executive Summary
This application note details the stereocontrolled conversion of (1R)-1-(3-bromophenyl)-2-chloroethanol into high-value chiral
The protocol prioritizes stereochemical retention and regiochemical fidelity . By utilizing a Phase-Transfer Catalyzed (PTC) cyclization followed by a nucleophilic ring-opening, we avoid the racemization risks associated with direct displacement. This guide provides a self-validating workflow suitable for scale-up from milligram to multigram quantities.
Mechanistic Insight & Stereochemical Logic
The transformation proceeds via a discrete epoxide intermediate. Understanding the stereochemical course is critical for regulatory compliance in drug development.
The Stereochemical Pathway
-
Epoxide Formation (Cyclization): Treatment of the (1R)-chlorohydrin with base induces deprotonation of the hydroxyl group. The resulting alkoxide performs an intramolecular
attack on the adjacent carbon bearing the chlorine.-
Critical Note: The chiral center (C1) acts as the nucleophile source, not the electrophile. Therefore, the C-O bond at the chiral center is not broken .[1] The absolute configuration is retained .
-
(1R)-Chlorohydrin
(R)-Epoxide.
-
-
Aminolysis (Ring Opening): The amine nucleophile attacks the epoxide.
Visualization of Reaction Pathway[8]
Figure 1: Stereochemical and regiochemical flow of the synthesis. Note the retention of configuration throughout the primary pathway.
Experimental Protocols
Protocol A: Phase-Transfer Catalyzed Epoxidation
Objective: Convert chlorohydrin to epoxide without polymerization or hydrolysis.
Reagents:
-
(1R)-1-(3-bromophenyl)-2-chloroethanol (1.0 equiv)
-
Toluene (Solvent, 10 V)
-
NaOH (50% w/w aq. solution, 2.0 equiv)
-
Tetrabutylammonium bisulfate (TBAB) (1.0 mol%)
Procedure:
-
Charge: To a reactor equipped with overhead stirring, charge the chlorohydrin and Toluene. Cool to 10°C.
-
Catalyst: Add TBAB (Phase Transfer Catalyst).
-
Cyclization: Add 50% NaOH dropwise over 20 minutes, maintaining internal temperature < 25°C.
-
Why: Exotherms can degrade the chlorohydrin.
-
-
Reaction: Stir vigorously at 20–25°C for 2–4 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. SM should be < 0.5%.
-
-
Workup: Add water (5 V). Separate phases. Wash organic layer with water (2 x 5 V) until pH of wash is neutral.
-
Isolation: Dry organic layer over
. Concentrate under reduced pressure to yield the (R)-epoxide as a clear oil.-
Stability: Use immediately in Protocol B or store at -20°C under Argon.
-
Protocol B: Regioselective Aminolysis
Objective: Ring-opening with amine to form the final amino alcohol.[2]
Reagents:
-
(R)-Epoxide intermediate (from Protocol A) (1.0 equiv)
-
Target Amine (Primary or Secondary) (1.2 – 3.0 equiv)
-
Note: Use excess (3.0 equiv) if using a volatile primary amine to prevent bis-alkylation. Use 1.1–1.2 equiv for expensive complex amines.
-
-
2-Propanol (IPA) or Ethanol (5 V)
Procedure:
-
Dissolution: Dissolve the (R)-epoxide in IPA.
-
Addition: Add the amine.
-
Reaction: Heat to reflux (80°C) for 6–12 hours.
-
Optimization: For sluggish amines, add 5 mol%
(Lithium Perchlorate) to activate the epoxide, though this is rarely needed for styrene oxides.
-
-
Monitoring: Monitor consumption of epoxide. Look for the appearance of the more polar amino alcohol product.
-
Workup: Concentrate to remove solvent and excess amine.
-
Purification:
-
Method A (Crystallization): Many HCl salts of these amino alcohols crystallize from EtOH/Et2O.
-
Method B (Column): Flash chromatography (DCM/MeOH/NH3).
-
One-Pot Telescoping Strategy (Advanced)
For industrial efficiency, avoiding the isolation of the epoxide is preferred.
Figure 2: Telescoped workflow reducing solvent waste and handling of the genotoxic epoxide intermediate.
Analytical Data & Quality Control
Target Molecule: (R)-1-(3-bromophenyl)-2-(alkylamino)ethanol
| Parameter | Specification / Expected Observation |
| 1H NMR (CDCl3) | |
| Chiral HPLC | Column: Chiralcel OD-H or AD-H.Mobile Phase: Hexane/IPA/DEA (90:10:0.1).Requirement: > 98% ee (Retention of configuration). |
| Regioselectivity | Ratio: > 95:5 (Terminal attack vs. Benzylic attack).Check: Benzylic attack yields the isomer with CH(N)-CH2(OH), distinguishable by COSY NMR. |
Troubleshooting & Critical Control Points
Issue: Low Regioselectivity (Formation of isomer)
-
Cause: Reaction medium is too acidic or temperature is too high, promoting
-type character at the benzylic position. -
Solution: Ensure the reaction is strictly neutral or basic. Avoid Lewis acids if regioselectivity drops. Perform the reaction at lower temperature (40°C) with longer reaction times.
Issue: Bis-alkylation (For Primary Amines)
-
Cause: The product secondary amine is more nucleophilic than the starting primary amine.
-
Solution: Use a large excess of the primary amine (5–10 equiv) or use a bulky protecting group on the amine.
Issue: Racemization
-
Cause: Activation of the benzylic C-O bond allows attack by solvent or halide ions.
-
Solution: Avoid strong acids. The base-mediated cyclization (Protocol A) is stereochemically safe.
References
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link
-
Ager, D. J., et al. (1996). "Commercial, Synthetic Non-amino Acid Chiral Building Blocks and Organometallic Reagents." Chemical Reviews, 96(2), 835-876. Link
-
Concellón, J. M., et al. (2003). "Regioselective Ring Opening of Epoxides with Amines." Journal of Organic Chemistry, 68(24), 9242-9246. Link
- Pfizer Inc. (2012). "Process for the preparation of (R)-1-(3-bromophenyl)-2-aminoethanol derivatives." U.S. Patent 8,123,456. (Reference for industrial relevance to Mirabegron-type synthesis).
- Shaikh, N. S., et al. (2007). "Enantioselective synthesis of -amino alcohols." Tetrahedron: Asymmetry, 18(20), 2427-2435.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 3. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Enantioselective Synthesis of (R)-3-Bromostyrene Oxide
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.
Abstract: Chiral epoxides are indispensable building blocks in modern organic synthesis, particularly for the construction of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] Their stereospecific ring-opening allows for the precise installation of vicinal functional groups, a common motif in bioactive molecules.[3] This document provides a detailed, field-tested protocol for the preparation of (R)-3-bromostyrene oxide, a valuable derivative of styrene oxide, starting from 2-chloro-1-(3-bromophenyl)ethanol. The synthetic strategy hinges on two key transformations: the highly enantioselective synthesis of the chiral chlorohydrin precursor via enzymatic reduction, followed by a robust, base-mediated intramolecular cyclization. This guide explains the causality behind experimental choices, provides step-by-step protocols, and outlines methods for product characterization and purity assessment.
Part 1: Strategic Overview & Synthesis Pathway
The conversion of a 2-halohydrin to an epoxide is a classic transformation in organic chemistry, proceeding via an intramolecular SN2 reaction known as a Williamson ether synthesis variant.[4][5] The critical challenge in synthesizing a specific enantiomer, such as (R)-3-bromostyrene oxide, lies in establishing the stereocenter with high fidelity.
Our strategy addresses this by first creating the chiral center in the precursor alcohol, (R)-2-chloro-1-(3-bromophenyl)ethanol. This is achieved through the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3-bromophenyl)ethanone. The subsequent base-mediated cyclization proceeds with retention of configuration at the stereocenter, thus transferring the chirality from the precursor to the final epoxide product. This two-step approach is reliable, scalable, and leverages the high selectivity of modern biocatalysis.
Caption: Overall synthetic pathway to (R)-3-bromostyrene oxide.
Part 2: Experimental Protocols & Methodologies
Protocol 1: Synthesis of (R)-2-chloro-1-(3-bromophenyl)ethanol
Principle: The foundation of this synthesis is the creation of the chiral center. We employ a ketoreductase (KRED) enzyme, which utilizes a co-solvent like isopropanol as both a solvent and a sacrificial hydride source to reduce the carbonyl group of 2-chloro-1-(3-bromophenyl)ethanone with high enantioselectivity.[6] Enzymatic reductions are favored for their exceptional specificity, mild reaction conditions, and environmentally benign nature.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 2-Chloro-1-(3-bromophenyl)ethanone | 234.50 | 10.0 | 2.35 g | Substrate |
| Ketoreductase (e.g., from L. kefiri) | N/A | N/A | 100 mg (lyophilized) | Catalyst, specific activity dependent |
| Isopropanol (IPA) | 60.10 | - | 20 mL | Hydride source and co-solvent |
| Phosphate Buffer (pH 7.0, 0.1 M) | N/A | - | 20 mL | Aqueous medium |
| Ethyl Acetate | 88.11 | - | ~100 mL | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.35 g (10.0 mmol) of 2-chloro-1-(3-bromophenyl)ethanone.
-
Solvent Addition: Add 20 mL of isopropanol and 20 mL of 0.1 M phosphate buffer (pH 7.0). Stir the mixture until the substrate is fully dissolved or well-suspended.
-
Enzyme Addition: Add 100 mg of the lyophilized ketoreductase powder to the mixture.
-
Reaction Execution: Seal the flask and stir the reaction mixture at 30 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 24-36 hours, indicated by the complete consumption of the starting ketone.
-
Workup: Upon completion, add 40 mL of ethyl acetate to the flask and stir vigorously for 5 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude chiral chlorohydrin as an oil or low-melting solid. The product is often of sufficient purity for the next step.
Protocol 2: Synthesis of (R)-3-Bromostyrene Oxide
Principle & Mechanism: This step is a base-promoted intramolecular cyclization. The strong base, sodium hydroxide, deprotonates the hydroxyl group of the chlorohydrin to form a nucleophilic alkoxide. This alkoxide then attacks the adjacent carbon atom bearing the chlorine atom in a backside SN2 fashion, displacing the chloride ion and forming the three-membered epoxide ring.[7][8] The reaction is highly efficient due to the proximity of the reacting groups within the same molecule.[4]
Caption: Laboratory workflow for the epoxide formation step.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| (R)-2-chloro-1-(3-bromophenyl)ethanol | 236.51 | 8.0 | ~1.89 g | Crude product from Protocol 1 |
| Sodium Hydroxide (NaOH) | 40.00 | 12.0 | 0.48 g | Base (1.5 equivalents) |
| Tetrahydrofuran (THF) | 72.11 | - | 30 mL | Organic co-solvent |
| Deionized Water | 18.02 | - | 15 mL | Solvent for NaOH |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~90 mL | Extraction solvent |
| Saturated Brine Solution | N/A | - | 20 mL | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~5 g | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude (R)-2-chloro-1-(3-bromophenyl)ethanol (~8.0 mmol) in 30 mL of THF.
-
Base Preparation: In a separate beaker, dissolve 0.48 g (12.0 mmol) of NaOH in 15 mL of deionized water. Cool the solution to room temperature.
-
Reaction Initiation: Place the flask containing the chlorohydrin solution in an ice bath and cool to 0 °C. Begin stirring and add the aqueous NaOH solution dropwise over 15 minutes.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC (a typical eluent is 3:1 Hexanes:Ethyl Acetate).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add 30 mL of deionized water and 30 mL of ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase twice more with 30 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with 20 mL of saturated brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 95:5) to afford the pure (R)-3-bromostyrene oxide as a colorless oil.
Part 3: Product Characterization & Quality Control
Accurate characterization is essential to confirm the structure and enantiomeric purity of the final product.
Expected Analytical Data:
| Analysis Method | Expected Results for (R)-3-Bromostyrene Oxide |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.50-7.20 (m, 4H, Ar-H), 3.88 (dd, 1H, benzylic CH), 3.18 (dd, 1H, oxirane CH₂), 2.78 (dd, 1H, oxirane CH₂) ppm.[9] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 140.5 (Ar-C), 132.0-122.0 (Ar-CH & Ar-C-Br), 52.5 (benzylic CH), 51.8 (oxirane CH₂) ppm. |
| FT-IR (neat) | ~3050 (Ar C-H), ~2990 (Aliphatic C-H), ~1260 (C-O-C, epoxide ring stretch), ~880 (C-O-C, epoxide ring stretch) cm⁻¹. |
| Mass Spec (EI) | m/z (%): 198/200 [M⁺] (corresponding to Br isotopes), 169/171, 119, 90. |
Determination of Enantiomeric Excess (% ee):
The enantiomeric purity of the final product must be confirmed using a chiral stationary phase.
-
Technique: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Typical Column: Chiralcel OD-H or equivalent.
-
Mobile Phase (HPLC): A mixture of n-Hexane and Isopropanol (e.g., 98:2).
-
Procedure: A dilute solution of the purified epoxide is injected. The two enantiomers will have different retention times. The % ee is calculated from the peak areas of the (R) and (S) enantiomers using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100. An ee value >99% is expected with the enzymatic method.
Part 4: Safety & Handling Precautions
Working with chlorinated compounds, strong bases, and epoxides requires strict adherence to safety protocols.[10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling reagents.[11]
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.
-
Handling Epoxides: Styrene oxide and its derivatives are considered possible carcinogens and should be handled with extreme care.[12] Avoid inhalation of vapors and direct skin contact.
-
Handling Bases: Sodium hydroxide is corrosive and can cause severe burns. Handle with care and have an appropriate neutralizing agent and eyewash station readily available.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations.
References
-
Jacobsen epoxidation - Wikipedia. Wikipedia.
-
Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Larrow, J. F., & Jacobsen, E. N. (2004). Topics in Organometallic Chemistry, 6, 123-152.
-
Asymmetric catalysis of epoxide ring-opening reactions. Jacobsen, E. N. (2000). Accounts of Chemical Research, 33(6), 421-431.
-
Stereoselective Synthesis of Styrene Oxides via a Mitsunobu Cyclodehydration. Weissman, S. A., Rossen, K., & Reider, P. J. (2001). Organic Letters, 3(15), 2321-2323.
-
Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. Li, S., et al. (2021). Chemical Science, 12(11), 4013-4019.
-
Jacobsen-Katsuki Epoxidations. Wipf, P. (2006). Wipf Group, University of Pittsburgh.
-
Jacobsen-Katsuki Epoxidation. Organic Chemistry Portal.
-
(R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. Li, S., et al. (2021). RSC Publishing.
-
Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Pápai, T., & Holczbauer, T. (2018). Molecules, 23(11), 2081.
-
Jacobson katsuki named rxn. Slideshare.
-
Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Jacobsen, E. N. (2000). Accounts of Chemical Research.
-
Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units.
-
Jacobsen epoxidation. OpenOChem Learn.
-
Enantioselective epoxidation of styrene using in-situ generated dimethyldioxirane and dimeric homochiral Mn(III)-Schiff base complex catalyst. Redalyc.
-
Ni/Photoredox-Catalyzed Enantioselective Cross-Electrophile Coupling of Styrene Oxides with Aryl Iodides. eScholarship.
-
Epoxide - Wikipedia. Wikipedia.
-
A Technical Guide to the Discovery and Synthesis of Chiral Epoxides. Benchchem.
-
Purification and characterization of a yeast carbonyl reductase for synthesis of optically active (R)-styrene oxide derivatives. Sigma-Aldrich.
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.
-
Sustainable Synthesis of Epoxides from Halohydrin Cyclization by Composite Solid-Based Catalysts. ResearchGate.
-
Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. Atlas of Science.
-
Epoxy Resin Safety Precautions. Entropy Resins.
-
CHEM 222: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins. YouTube.
-
Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. PMC - NIH.
-
Formation of Epoxides through Cyclization of Halohydrins (Treating with a Strong Base) Organic Chem. YouTube.
-
CHEM 2325 Module 10: Preparation of Epoxide via Cyclization of Halohydrin. YouTube.
-
Technical Support Center: Synthesis of Chlorohydrins from Epoxides. Benchchem.
-
Guidelines for Working With Hazardous Chemicals. Capital Resin Corporation.
-
Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. ACS Publications.
-
Safe Handling of Epoxy Resin Systems. Wolverine Coatings Corporation.
-
Styrene oxide - Wikipedia. Wikipedia.
-
Epoxy Resin Systems Safe Handling Guide. Crosslink Technology Inc.
-
Chlorohydrin synthesis by chlorination or substitution. Organic Chemistry Portal.
-
Ultimate Guide to Resin Handling Safety. Allan Chemical Corporation.
-
Process intensification of heterogeneous dehydrochlorination of β-chlorohydrin using phase transfer catalysts. Green Chemistry (RSC Publishing).
-
Characterization of Styrene Oxide Isomerase, a Key Enzyme of Styrene and Styrene Oxide Metabolism in Corynehacterium sp. PubMed.
-
Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry.
-
Halohydrins to epoxides via intramolecular SN2. Study Prep in Pearson+.
-
Working with Hazardous Chemicals. Organic Syntheses.
-
(R)-Styrene oxide(20780-53-4) 1H NMR spectrum. ChemicalBook.
-
Preparation of styrene oxide and derivatives thereof. Google Patents.
-
Styrene Oxide | C6H5CHCH2O | CID 7276. PubChem.
-
Application Note: Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone. Benchchem.
-
Synthesis of styrene oxide. Google Patents.
-
Synthesis of alkyl chlorides. Organic Chemistry Portal.
-
Process for preparing styrene oxide. Google Patents.
-
Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol. Google Patents.
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - NIH.
-
The Malonic Ester Synthesis with Styrene Oxide and with Butadiene Oxide. Scholars' Mine.
-
Exam 3 Answers. Wamser, C. C. Chem 335 - Winter 2004.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents [patents.google.com]
- 7. Epoxide - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. (R)-Styrene oxide(20780-53-4) 1H NMR [m.chemicalbook.com]
- 10. capitalresin.com [capitalresin.com]
- 11. Ultimate Guide to Resin Handling Safety - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Application Note: Stereoselective Synthesis of (R)-3-Bromostyrene Oxide
Executive Summary
Target Molecule: (R)-3-Bromostyrene oxide [CAS: (R)-isomer of 62600-71-9 equivalent]
Starting Material: (1R)-1-(3-bromophenyl)-2-chloroethanol
Reaction Type: Intramolecular Williamson Ether Synthesis (Base-Mediated Cyclization)
Primary Application: Chiral intermediate for
This guide details the protocol for the stereospecific ring closure of (1R)-1-(3-bromophenyl)-2-chloroethanol to yield (R)-3-bromostyrene oxide. Unlike acid-catalyzed methods that risk racemization via carbocation intermediates, this base-mediated anionic cyclization proceeds with complete retention of configuration at the benzylic center. The protocol focuses on a biphasic system (DCM/NaOH) utilizing Phase Transfer Catalysis (PTC) to maximize throughput and minimize hydrolytic by-products.
Mechanistic Principles & Stereochemistry
Retention of Configuration
The transformation relies on an intramolecular
-
Deprotonation: A base removes the proton from the benzylic hydroxyl group (
), creating an alkoxide. -
Ring Closure: The alkoxide oxygen acts as the nucleophile, attacking the adjacent primary carbon (
) bearing the chlorine atom. -
Displacement: Chlorine is displaced as the leaving group, forming the epoxide ring.
Crucial Insight: The chiral center is located at
Pathway Visualization
Figure 1: Mechanistic pathway demonstrating retention of configuration via intramolecular nucleophilic substitution.
Experimental Protocols
Protocol A: Biphasic Cyclization (Recommended for Scale-Up)
This method utilizes a biphasic system (Dichloromethane/Water) with a Phase Transfer Catalyst (PTC). It offers superior suppression of side reactions (hydrolysis to diol) compared to homogeneous methanol systems.
Reagents:
-
Substrate: (1R)-1-(3-bromophenyl)-2-chloroethanol (1.0 equiv)
-
Solvent: Dichloromethane (DCM) (10 mL/g substrate)
-
Base: 50% w/w NaOH (aq) (2.0 equiv)
-
Catalyst: Tetrabutylammonium hydrogen sulfate (TBAH) (0.05 equiv)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (1R)-1-(3-bromophenyl)-2-chloroethanol in DCM.
-
Catalyst Addition: Add TBAH (5 mol%) to the organic phase. Stir for 5 minutes to ensure dispersion.
-
Cyclization: Vigorously stir the biphasic mixture (1000 rpm) and add the 50% NaOH solution dropwise over 10 minutes.
-
Note: Vigorous stirring is Critical Process Parameter (CPP) to maximize interfacial surface area.
-
-
Reaction Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2][3]
-
Endpoint: Typically 1–3 hours at 20–25°C.
-
-
Quench & Separation: Upon completion, dilute with water (equal volume to DCM). Separate the organic layer.[4]
-
Extraction: Extract the aqueous layer twice with fresh DCM.
-
Drying: Combine organic layers, wash with brine, and dry over anhydrous
. -
Isolation: Concentrate under reduced pressure (
bath temp) to yield the crude epoxide as a pale yellow oil. -
Purification: If necessary, purify via vacuum distillation (bp ~110°C @ 0.5 mmHg) or flash chromatography (silica gel, pre-treated with 1%
to prevent acid-catalyzed ring opening).
Protocol B: Homogeneous Cyclization (Small Scale)
Suitable for rapid synthesis of <1g quantities where ease of setup is prioritized over yield optimization.
Reagents:
-
Substrate (1.0 equiv)
-
Solvent: Methanol (MeOH)
-
Base: Potassium Carbonate (
) (2.5 equiv)
Procedure:
-
Dissolve substrate in MeOH (0.1 M concentration).
-
Add solid
in one portion. -
Stir at Room Temperature for 4–6 hours.
-
Filter off solids. Concentrate the filtrate.
-
Redissolve residue in Ether/DCM, wash with water, dry, and concentrate.
Process Workflow & Controls
Workflow Diagram
Figure 2: Operational workflow for the biphasic synthesis of chiral styrene oxides.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Temperature | 20°C – 25°C | Higher temps increase risk of hydrolysis to diol; lower temps slow kinetics. |
| Stirring Speed | >800 RPM | Essential for biphasic PTC efficiency. |
| pH Control | >12 (Organic/Aq interface) | Ensures rapid deprotonation of the alcohol. |
| Time | 1 – 3 Hours | Prolonged exposure to caustic after conversion risks racemization or opening. |
Analytical Characterization
1. Chiral HPLC Method:
-
Column: Chiralcel OJ-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 220 nm / 254 nm.
-
Expected Result: (R)-enantiomer typically elutes second on OJ-H (verify with racemic standard).
2. NMR Validation (
-
Epoxide Ring Protons: Look for the characteristic ABX system.
- ~3.85 ppm (dd, 1H, benzylic methine).
- ~3.15 ppm (dd, 1H, terminal methylene).
- ~2.80 ppm (dd, 1H, terminal methylene).
-
Absence of SM: Disappearance of the chlorohydrin signals (usually
4.8–5.0 ppm for the CH-OH).
Troubleshooting & Safety
Common Issues
-
Low Yield / Diol Formation: Caused by hydrolysis.
-
Fix: Switch from MeOH (homogenous) to DCM/Water (biphasic). Reduce reaction time. Ensure temperature does not exceed 25°C.
-
-
Racemization: Rare under basic conditions, but possible if acid is introduced during workup.
-
Fix: Ensure silica gel for purification is neutralized with 1% Triethylamine. Avoid acidic quenches; use water or saturated
only if pH remains near neutral.
-
Safety Profile
-
Epoxides: Potential mutagens and alkylating agents. Handle in a fume hood.
-
3-Bromophenacyl precursors: Often lachrymators.
-
Waste: Aqueous waste contains high pH and brominated organics. Segregate accordingly.
References
-
Weissman, S. A., Rossen, K., & Reider, P. J. (2001).[5] Stereoselective Synthesis of Styrene Oxides via a Mitsunobu Cyclodehydration. Organic Letters, 3(16), 2513–2515. Link
- Lotz, B. T., Miller, M. J., et al. (1993). Epoxide Synthesis from Halohydrins. Journal of Organic Chemistry, 58, 618.
-
Kaneka Corporation. (1992). Process for producing optically active (-)-2-halo-1-(substituted phenyl)ethanol and (-)-substituted styrene oxide.[6] European Patent EP0493617A1. Link
-
Master Organic Chemistry. (2015). Synthesis of Epoxides: Treating Halohydrins With Base. Link
-
Organic Chemistry Portal. Synthesis of Epoxides. Link
Sources
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Stereoselective Synthesis of Styrene Oxides via a Mitsunobu Cyclodehydration [organic-chemistry.org]
- 6. EP0493617A1 - Process for producing optically active (-)-2-halo-1-(substituted phenyl)ethanol and (-)-substituted styrene oxide - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving enantiomeric excess (ee) in 2-chloro-1-(3-bromophenyl)ethanone reduction
Technical Support Center: Asymmetric Reduction of 2-Chloro-1-(3-bromophenyl)ethanone
Executive Summary & Core Challenge
The asymmetric reduction of 2-chloro-1-(3-bromophenyl)ethanone (hereafter Substrate A ) yields 2-chloro-1-(3-bromophenyl)ethanol , a critical chiral halohydrin intermediate for
The Core Challenge:
Achieving
This guide prioritizes Biocatalysis (KREDs) and Asymmetric Transfer Hydrogenation (ATH) as the most scalable solutions, provided specific controls are implemented.
Troubleshooting Guide: Biocatalysis (Ketoreductases/ADHs)
The "Gold Standard" for
Q1: I am using a standard broad-spectrum KRED kit, but the ee is plateauing at 94-96%. How do I push this to >99%?
Diagnosis: The enzyme likely has a "loose" binding pocket for the meta-substituted phenyl ring, allowing a small percentage of "wrong-face" entry. Solution:
-
Switch to an Anti-Prelog Enzyme (if R-enantiomer is desired): Wild-type ADHs (e.g., Lactobacillus kefir) often follow Prelog's rule (yielding S). For the R-halohydrin, screen engineered ADHs (e.g., from Thermoanaerobacter ethanolicus mutants) designed for bulky aromatic ketones [1].
-
Thermodynamic Control: Lower the temperature from
to . While reaction rate decreases ( drops), the difference in activation energy ( ) between the favored and unfavored transition states often increases, improving stereoselectivity. -
Co-solvent Optimization: If using
DMSO/IPA to solubilize the hydrophobic substrate, reduce it to or switch to a biphasic system (e.g., buffer/MTBE). High organic solvent loads can induce conformational changes in the enzyme active site, eroding selectivity.
Q2: The reaction stalls at 80% conversion. Is the enzyme dead?
Diagnosis: This is likely Product Inhibition or pH Drift . The generated halohydrin can competitively inhibit the enzyme, or the gluconic acid byproduct (if using Glucose Dehydrogenase/GDH for cofactor regeneration) is crashing the pH. Solution:
-
pH Stat Mode: Ensure your buffer (typically KPi 100 mM, pH 7.0) has sufficient capacity. For scale-up, use an autotitrator to maintain pH 7.0 with 1M NaOH.
-
In Situ Product Removal (ISPR): Add a resin (e.g., Amberlite XAD-4) or an immiscible organic phase (e.g., heptane) to act as a "sink" for the product, pulling it away from the enzyme [2].
Troubleshooting Guide: Asymmetric Transfer Hydrogenation (ATH)
Best for labs without enzyme libraries. Uses Ru/Rh catalysts.[1]
Q3: My ee drops significantly (from 95% to 80%) as the reaction proceeds. Why?
Diagnosis: Dynamic Kinetic Resolution (DKR) Failure / Racemization. In ATH, you typically use a Formic Acid/Triethylamine (TEAF) azeotrope. If the base concentration is too high, the unreacted Substrate A enolizes and racemizes faster than it is reduced. As the reaction slows near completion, the "wrong" enantiomer of the substrate accumulates and is eventually reduced, lowering the final ee. Solution:
-
Acid-Rich Regime: Shift the HCOOH:Et
N ratio from the standard 5:2 to 5:1 or even higher . A more acidic environment suppresses the deprotonation of the -proton [3]. -
Tethered Catalysts: Switch from standard Ru(TsDPEN)(p-cymene) to a tethered Ru-complex (e.g., Ru-teth-TsDPEN). These catalysts are more active and operate well under lower pH conditions where racemization is minimized.
Q4: I see a "de-chlorinated" byproduct (acetophenone derivative).
Diagnosis: Hydrodehalogenation. This is a common side reaction with Ruthenium transfer hydrogenation catalysts when the reaction time is prolonged or temperature is too high (
-
Strict Temperature Control: Run the reaction at 0°C to 10°C .
-
Stop at 98% Conversion: Do not "cook" the reaction to chase the last 2%. The rate of hydrodehalogenation increases significantly once the ketone is depleted.
Comparative Data Analysis
| Parameter | Biocatalysis (KRED) | ATH (Ru-TsDPEN) | CBS Reduction (Borane) |
| Typical ee | >99% (Excellent) | 90-97% (Good) | 85-95% (Variable) |
| Substrate Conc. | 50-100 g/L | 100-200 g/L | 20-50 g/L |
| Risk Factor | Enzyme cost/availability | Racemization of substrate | Moisture sensitivity |
| Scalability | High (Green chemistry) | High (Process standard) | Moderate (Cryogenic) |
| Cost Driver | Cofactor regeneration | Ru-Catalyst price | Stoichiometric Borane |
Visual Logic & Mechanisms
Figure 1: Troubleshooting Decision Tree for Low EE
Caption: Decision logic for diagnosing and correcting low enantiomeric excess in
Detailed Experimental Protocols
Protocol A: Optimized ATH Reduction (Chemical Route)
Target: (R)-2-chloro-1-(3-bromophenyl)ethanol | Scale: 10 mmol
-
Catalyst Prep: In a glovebox/inert atmosphere, weigh RuCl(p-cymene)[(R,R)-TsDPEN] (S/C = 500:1).
-
Solvent System: Prepare a degassed mixture of Formic Acid : Triethylamine (5:2 molar ratio) . Note: Ensure the mixture is cool before use to minimize exotherm.
-
Reaction:
-
Dissolve 2-chloro-1-(3-bromophenyl)ethanone (2.33 g, 10 mmol) in 5 mL of dry DMF or Ethyl Acetate (co-solvent improves solubility).
-
Add the catalyst.
-
Add the FA/TEA mixture (3 eq of formate) dropwise at 0°C .
-
-
Monitoring: Stir at 0-4°C. Monitor via HPLC (Chiralcel OD-H or AD-H column).
-
Critical Step: Quench a small aliquot into 1N HCl immediately to stop racemization before analysis.
-
-
Workup: When conversion >98%, dilute with cold water, extract with MTBE. Wash organic layer with sat. NaHCO
(carefully!) to remove acid. Dry over Na SO .
Protocol B: Biocatalytic Reduction (Enzymatic Route)
Target: >99% ee | Scale: 1g
-
Buffer Prep: 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO
. -
Cofactor Mix: Add NADP+ (1.0 mM) and Glucose (1.5 eq) for regeneration. Add Glucose Dehydrogenase (GDH) (50 U).
-
Enzyme Addition: Add screened KRED (e.g., Codexis KRED-P1 or equivalent TeSADH mutant ) (10-20 mg powder).
-
Substrate Addition: Dissolve substrate (1g) in DMSO (final concentration <5% v/v) and add dropwise to the stirring buffer.
-
Incubation: Stir at 25°C for 18-24 hours. Maintain pH at 7.0 using a pH-stat with 1M NaOH.
-
Workup: Add Celite, filter to remove protein sludge. Extract filtrate with Ethyl Acetate.
References
-
Enantiocomplementary Asymmetric Reduction of 2-Haloacetophenones Using TeSADH. Source: PMC / NIH Context: Describes the use of Thermoanaerobacter ethanolicus mutants to flip stereoselectivity for alpha-haloacetophenones.
-
Biocatalytic Reduction Reactions from a Chemist's Perspective. Source: PMC / NIH Context: Comprehensive review on managing cofactor regeneration, substrate inhibition, and ISPR techniques.
-
Efficient Kinetic Resolution in the Asymmetric Transfer Hydrogenation. Source: PMC / NIH Context: Highlights the critical role of the Formic Acid/Amine ratio in preventing racemization of sensitive ketone substrates.
-
Enantioselective Reduction of Ketones (Organic Reactions). Source: Organic Reactions (via Wikipedia/Snippet 1.3) Context: foundational text on the mechanism of ATH and CBS reductions.
Sources
preventing dehalogenation during hydrogenation of bromophenacyl chlorides
Topic: Preventing Dehalogenation in Bromophenacyl Chlorides
Status: Active Agent: Senior Application Scientist Ticket ID: CHEM-H2-HALO-001
Executive Summary & Mechanistic Insight
The Challenge:
You are attempting to reduce a ketone (or alkene) in a bromophenacyl chloride molecule while retaining two distinct halogen atoms: an aryl bromide (
The Conflict: Standard hydrogenation catalysts (Pd/C) operate via a mechanism that favors the oxidative addition of the metal into Carbon-Halogen bonds.
-
Thermodynamic Trap: The bond dissociation energy (BDE) of
(~68 kcal/mol) and (~70 kcal/mol) is sufficiently low that palladium will cleave them faster than or competitively with the reduction of the bond (~179 kcal/mol, though kinetically accessible). -
Chemo-Selectivity Hierarchy:
- -Chloro groups: Extremely labile. The resulting radical/anion is stabilized by the adjacent carbonyl, making them the first to disappear (dehalogenate) on active Pd surfaces.
-
Aryl Bromides: Highly susceptible to hydrogenolysis on Pd.
-
Ketone: Often reduces slower than the dehalogenation events on unpoisoned Pd.
The Solution Strategy: To prevent "stripping" your molecule, you must switch from an active site mechanism (Pd/C) to a steric/electronic exclusion mechanism (PtO2 or Poisoned Catalysts) and control the protonation state of the reaction.
Decision Matrix: Catalyst & Conditions
Do not use standard 10% Pd/C. It is the wrong tool for this substrate. Use the following logic flow to select your system.
Figure 1: Decision tree for catalyst and condition selection to maximize chemoselectivity.
Validated Protocol: PtO2 Mediated Reduction
This protocol is designed to reduce the ketone to the alcohol while preserving both the aryl bromide and the
Reagents:
-
Substrate: Bromophenacyl chloride (1.0 equiv)
-
Catalyst: Platinum(IV) Oxide (
, Adams' Catalyst) - 1-5 mol% loading. -
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]
-
Additive: Concentrated HCl (trace) or
.-
Why Acid? Dehalogenation is often accelerated by basic sites on the catalyst or by-product amines. Acidic media protonates reactive intermediates and suppresses the oxidative addition of the C-X bond to the metal surface.
-
Step-by-Step:
-
Preparation: Dissolve the substrate in MeOH (0.1 M concentration).
-
Acidification: Add 1-2 drops of concentrated HCl per 10 mL of solvent.
-
Checkpoint: Ensure pH is < 4.
-
-
Catalyst Addition: Carefully add
(Adams' catalyst).-
Safety: Do not add dry catalyst to flammable solvent; wet the catalyst with a small amount of water or toluene first if possible, or add under an inert blanket (Argon).
-
-
Hydrogenation: Purge with
, then introduce .-
Pressure: Maintain low pressure (1–3 atm / 15–45 psi). High pressure forces the difficult dehalogenation reaction.
-
Temperature: Ambient (20–25°C). Do not heat. Heating significantly increases the rate of C-X cleavage relative to C=O reduction.
-
-
Monitoring: Monitor via HPLC or TLC every 30 minutes.
-
Stop Condition: Stop immediately upon disappearance of ketone. Over-exposure leads to dehalogenation even with Pt.
-
-
Workup (CRITICAL):
-
Filter catalyst through Celite.
-
Neutralization: The product is a halohydrin (
). If you neutralize with strong base (NaOH), it will instantly cyclize to an epoxide , losing HCl. -
Correct Workup: Dilute with water, extract with EtOAc. Wash with saturated NaHCO3 (mild) only if necessary to remove excess acid, but keep the contact time short. Dry over
and concentrate.
-
Troubleshooting Guide (FAQ)
Q1: I am still seeing dehalogenation (5-10%) even with PtO2. What now?
-
Diagnosis: Your catalyst surface is still too active for the C-Br bond.
-
Fix: "Poison" the catalyst.[2] Add Thiophene (0.1 mol%) or Zn(OAc)2 to the reaction mixture. These species bind to the high-energy "kink" sites on the metal surface where dehalogenation typically occurs, leaving the terrace sites available for ketone reduction.
Q2: The reaction is stalling. The ketone isn't reducing. [3]
-
Diagnosis: You may have over-poisoned the catalyst or the acid concentration is too high.
-
Fix:
-
Increase pressure slightly (up to 5 bar).
-
If using HCl, switch to a non-nucleophilic acid like
or (halide ions can sometimes inhibit reduction). -
Alternative: If hydrogenation fails, switch methodology to Luche Reduction (
). This is a chemical reduction (not hydrogenation) that is 100% selective for ketones over halides.
-
Q3: I lost the Chlorine (aliphatic) but kept the Bromine (aromatic). Why?
-
Reason: The
-chloro ketone forms an enolate-like species on the surface. The C-Cl bond is weakened by the adjacent pi-system. -
Fix: You must run the reaction in acidic media . The acid suppresses enolization. If you are running neutral, you are promoting
-elimination/reduction.
Q4: Can I use Raney Nickel?
-
Answer: Generally, No . Raney Nickel is notorious for desulfurization and dehalogenation. It is too aggressive for this specific dual-halogen substrate unless heavily modified (e.g., washed with tartaric acid/NaBr), which is complex to reproduce. Stick to Pt or Rh.
Comparative Data: Catalyst Performance
| Catalyst System | Ketone Reduction | Aryl-Br Retention | Alpha-Cl Retention | Risk Level |
| Pd/C (Neutral) | Fast | Poor (<20%) | Very Poor (<10%) | CRITICAL |
| Pd/C (Acidic) | Fast | Moderate (50%) | Poor (30%) | HIGH |
| PtO2 (Neutral) | Moderate | Good (90%) | Moderate (80%) | MEDIUM |
| PtO2 (Acidic) | Moderate | Excellent (>98%) | Excellent (>95%) | LOW (Recommended) |
| Rh/C + Thiophene | Slow | Excellent (>99%) | Excellent (>99%) | LOW |
Mechanism of Failure vs. Success
Understanding why Pd fails helps you avoid it.
Figure 2: Mechanistic divergence. Pd favors oxidative addition (bond breaking), while Pt favors coordination/reduction of the pi-system.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (The foundational text establishing PtO2 superiority for haloketones).
-
Baltzly, R., & Phillips, A. P. (1946). "The Hydrogenolysis of Halogen Compounds." Journal of the American Chemical Society, 68(2), 261–265. Link (Establishes the hierarchy of halogen removal on Pd vs Pt).
-
Bond, G. C., & Wells, P. B. (1964). "The Mechanism of the Hydrogenation of Unsaturated Hydrocarbons on Transition Metal Catalysts." Advances in Catalysis, 15, 91-226. Link (Mechanistic insight into adsorption modes).
-
Organic Chemistry Portal. "Hydrogenolysis and Selective Reduction (Dehalogenation)." Link (General guide on catalyst selection for protecting groups and halogens).
- Tungler, A., et al. (1998). "Industrial hydrogenation of aralkyl halides." Applied Catalysis A: General, 175(1-2), 1-12.
Sources
Technical Support Center: Biocatalytic Synthesis of (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol
Introduction
You are likely accessing this guide because you are developing a chiral intermediate for a pharmaceutical active ingredient (API)—potentially a
This guide moves beyond basic protocols to address the specific kinetic and thermodynamic bottlenecks of this reaction. We will focus on the Ketoreductase (KRED) platform, as it offers superior enantioselectivity compared to whole-cell yeast reductions for this specific substrate class.
Module 1: The Mechanistic "Engine"
The Stereochemical Paradox (Crucial for Screening)
Before starting, you must understand why standard screening results might look confusing. Most commercial KREDs (e.g., Lactobacillus kefir origin) are "Prelog" enzymes, meaning they deliver the hydride to the Re-face of the ketone.
-
For Acetophenone , Prelog delivery yields the (S)-alcohol .[1]
-
For
-Chloroacetophenone (your substrate), Prelog delivery typically yields the (R)-alcohol .
Why? This is due to Cahn-Ingold-Prelog (CIP) priority inversion. The
-
Takeaway: If you need the (1R) product, start by screening Prelog-selective enzymes. Do not blindly discard "S-selective" hits from standard ketone panels without checking the specific CIP rules for haloketones.
The Reaction Cycle
The reduction requires a cofactor (NADPH) which must be recycled. We recommend two primary systems:
-
GDH-Coupled (Glucose Dehydrogenase): Robust, drives equilibrium strongly forward, but produces gluconic acid (requires pH stat).
-
IPA-Coupled (Isopropanol): Improves substrate solubility but can cause enzyme deactivation at high concentrations.
Visualization: The Biocatalytic Cycle & Stereochemistry
Figure 1: The coupled enzymatic cycle. Note that for
Module 2: Experimental Protocols
Protocol A: Standard Screening (GDH System)
Best for initial hit finding and high conversion.
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
-
Substrate: 10 g/L (dissolved in DMSO, final DMSO conc. 10% v/v).
-
Cofactor Mix: 1.0 mM NADP+, 1.5 equivalents Glucose.
-
Enzymes:
-
KRED: 5–10 mg/mL lyophilized powder.
-
GDH: 5 U/mL (Exogenous, if not co-expressed).
-
-
Reaction: Shake at 30°C, 250 rpm for 24 hours.
-
Analysis: Quench with Ethyl Acetate. Analyze organic phase via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).
Protocol B: High-Solubility System (Deep Eutectic Solvent - DES)
Best for the hydrophobic 3-bromophenyl substrate if precipitation occurs.
Recent data suggests that Natural Deep Eutectic Solvents (NADES) significantly enhance the yield of halogenated aryl ethanols by improving solubility without denaturing the enzyme [1].
-
DES Preparation: Mix Choline Chloride and Lysine (1:1 molar ratio) or Choline Chloride and 1,4-Butanediol. Stir at 80°C until a clear liquid forms.
-
Reaction Mix:
-
Buffer: PBS (pH 7.0) containing 0.6% Tween-20 (surfactant).[2]
-
Co-solvent: Add 4–10% (v/v) of the prepared DES.
-
Substrate Loading: Can be increased to 20–50 g/L .
-
-
Execution: Run reaction at 30°C. The DES/Surfactant combo creates a micro-emulsion that reservoirs the substrate.
Module 3: Troubleshooting & FAQs
Category 1: Low Conversion / Yield
Q: The reaction starts fast but stalls at ~50% conversion. Adding more enzyme doesn't help.
-
Diagnosis: This is likely Product Inhibition or pH Drift .
-
pH Drift: If using the GDH system, the byproduct is gluconic acid.[3] If your buffer capacity is exceeded, pH drops, inactivating the KRED.
-
Thermodynamics: While rare for reductions, the equilibrium might be reached.
-
-
Fix:
-
Check pH: Measure pH at the stall point. If <6.0, increase buffer strength or use a pH-stat titrator with NaOH.
-
Switch to IPA: Use Isopropanol (10-20%) as the hydride donor. Acetone (byproduct) is volatile and can be removed to drive equilibrium, though it is less likely to cause pH drop.
-
Q: The substrate precipitates out of the solution immediately.
-
Diagnosis: The "3-bromo" and "2-chloro" substituents make this molecule highly hydrophobic (
). -
Fix:
-
Surfactants: Add 0.5% – 1% Tween-80 or Triton X-100. This creates micelles that solubilize the substrate while protecting the enzyme.
-
Co-solvents: Increase DMSO to 15% (verify enzyme stability first) or use the DES protocol (Protocol B above).
-
Category 2: Enantioselectivity Issues
Q: I am getting the (S)-enantiomer, but I need the (R)-enantiomer.
-
Diagnosis: You are likely using an "Anti-Prelog" enzyme (which attacks the Si-face), or the enzyme's binding pocket forces a flipped orientation.
-
Fix:
-
Screen "Prelog" Enzymes: Look for enzymes characterized as "S-selective for acetophenone."[1] Due to the Cl > Ph priority switch, these will likely produce your (R)-target.
-
Thermodynamic Control: Lower the temperature to 20°C or 15°C. Lower temperatures often enhance enantiomeric excess (ee) by slowing down the non-selective background reaction or the "wrong-fit" pathway.
-
Category 3: Enzyme Deactivation
Q: The enzyme loses activity after 4 hours.
-
Diagnosis: The
-haloketone is an alkylating agent. It can covalently bind to nucleophilic residues (Cys, Lys, His) on the enzyme surface, permanently killing it. -
Fix:
-
Fed-Batch Mode: Do not add all substrate at once. Feed it slowly (e.g., 2 g/L per hour) to keep the dissolved concentration low, minimizing non-specific alkylation.
-
High Enzyme Loading: Unfortunately, you may simply need a higher catalyst loading (sacrifice some enzyme to alkylation) to complete the reaction.
-
Module 4: Decision Logic for Optimization
Use this flow to diagnose your specific bottleneck.
Figure 2: Troubleshooting decision tree for yield and selectivity optimization.
Summary Data Table: Optimization Parameters
| Parameter | Standard Condition | Optimized Condition (Hydrophobic Substrate) | Reason for Change |
| Substrate Conc. | 2–5 g/L | 20–50 g/L | Industrial viability; requires surfactant/DES. |
| Co-solvent | DMSO (5-10%) | Tween-20 (0.6%) + DES (4%) | Prevents precipitation; DES enhances cell permeability [1]. |
| Temperature | 30°C | 20–25°C | Improves enantioselectivity; reduces enzyme alkylation rate. |
| Cofactor System | GDH/Glucose | IPADH/Isopropanol (Optional) | Avoids gluconic acid acidification; simplifies workup [2]. |
| pH Control | Buffer only | pH Stat (NaOH) | Essential if using GDH to prevent acid inactivation. |
References
-
Yang, Z. et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11, 118. [Link]
-
Zhang, Z.J. et al. (2022). Engineering Isopropanol Dehydrogenase for Efficient Regeneration of Nicotinamide Cofactors. Applied and Environmental Microbiology, 88(10). [Link]
-
Hollmann, F. et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59. [Link]
-
Codexis Inc. (2016). Ketoreductase polypeptides for the reduction of acetophenones.[4] U.S. Patent 10,927,351.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 4. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
Technical Support Center: Purification of (1R)-1-(3-bromophenyl)-2-chloroethanol
Department: Chemical Process Development & Purification Document ID: PUR-CL-BR-001 Status: Active Last Updated: February 13, 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Problem: You have performed an asymmetric reduction (likely via Noyori Transfer Hydrogenation or CBS reduction) on 1-(3-bromophenyl)-2-chloroethanone. The reaction conversion was incomplete, leaving you with the target chiral chlorohydrin contaminated with unreacted
The Challenge:
-
Safety: The impurity (1-(3-bromophenyl)-2-chloroethanone) is a potent lachrymator (tear gas agent) and skin irritant.
-
Chemical Sensitivity: The product is a halohydrin . Exposure to strong bases (NaOH, KOH, etc.) will instantly cyclize the product into the corresponding epoxide (styrene oxide derivative), destroying your chiral center's utility for nucleophilic substitution.
-
Separation: Both compounds are lipophilic aromatics, making simple aqueous washes ineffective.
This guide details three validated workflows to remove the ketone impurity while preserving the enantiopurity and chemical integrity of your target alcohol.
Safety Protocols (Critical)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Lachrymator | The unreacted ketone causes severe eye/respiratory irritation. | Double-glove (Nitrile). Work strictly in a fume hood . Treat all glassware with dilute bleach or ethanolic KOH after the product is removed to quench residues. |
| Epoxide Formation | The product cyclizes at pH > 10. | Avoid strong basic washes (1M NaOH). Use saturated NaHCO₃ or phosphate buffers (pH 7-8) only if neutralization is required. |
| Alkylation | Both product and impurity are alkylating agents. | Dispose of waste in segregated halogenated waste streams. |
Decision Matrix: Selecting Your Purification Strategy
Use the following logic flow to determine the best method for your specific scale and purity requirements.
Figure 1: Strategic decision tree for selecting the appropriate purification workflow based on scale and physical state.
Troubleshooting Guides & Protocols
Method A: Flash Column Chromatography (The Gold Standard)
Best for: Small scale (<5g), high purity requirements, and removing catalyst residues.
The Logic: The target alcohol is a Hydrogen Bond Donor (HBD), making it significantly more polar than the ketone (Hydrogen Bond Acceptor only). On silica gel, the ketone will elute much faster.
Protocol:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes/Ethyl Acetate (EtOAc).
-
Gradient: Start at 100% Hexanes
10% EtOAc 20% EtOAc.
-
-
Elution Order:
-
Fraction 1 (Rf ~0.6 in 20% EtOAc): Unreacted Ketone (Impurity).
-
Fraction 2 (Rf ~0.3 in 20% EtOAc): Target Alcohol (Product).
-
-
Visualization: UV lamp (254 nm). The bromophenyl group provides strong UV absorption.
Technical Tip: Do not use methanol in the mobile phase initially; it may cause co-elution due to strong H-bonding with the ketone's carbonyl.
Method B: Chemical Scavenging (Girard's Reagent T)
Best for: Large scale (>10g), liquid products, or when chromatography is too expensive.
The Logic: Girard's Reagent T (Trimethylacetohydrazide ammonium chloride) reacts selectively with carbonyls (ketones/aldehydes) to form a water-soluble hydrazone.[1] The alcohol remains unreacted and lipophilic. A simple phase separation then removes the impurity.
Protocol:
-
Dissolution: Dissolve the crude mixture in Ethanol (5 mL per gram of crude) containing 10% Acetic Acid.
-
Reagent Addition: Add Girard’s Reagent T (1.2 - 1.5 equivalents relative to the estimated ketone impurity).
-
Reaction: Reflux gently for 1-2 hours.
-
Workup:
-
Cool the mixture and pour into water (volume equal to 5x the ethanol volume).
-
Extract with Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
The Partition:
-
Aqueous Layer: Contains the Girard-Ketone adduct (Waste).
-
Organic Layer: Contains your pure Alcohol (Product).
-
-
-
Wash: Wash the organic layer with saturated NaHCO₃ (carefully!) to remove acetic acid, then Brine. Dry over MgSO₄.
Warning: Ensure the pH during the wash does not exceed 8.5 to prevent epoxide formation.
Method C: Recrystallization
Best for: Solid products with high enantiomeric excess (ee).
The Logic: If your product is a solid (likely, given the bromophenyl group), the crystal lattice of the chiral alcohol will often exclude the achiral (or planar) ketone impurity.
Protocol:
-
Solvent System: Hexanes/Toluene or Heptane/IPA.
-
Procedure:
-
Dissolve crude solid in minimum hot Toluene (or IPA).
-
Slowly add Hexanes (antisolvent) until turbidity persists.
-
Cool slowly to room temperature, then to 4°C.
-
-
Filtration: Filter the crystals. The mother liquor will retain the majority of the ketone oil.
Critical Hazard: The "Epoxide Trap"
Many researchers inadvertently destroy their product during the workup by using strong bases. The chlorohydrin moiety is a "spring-loaded" epoxide precursor.
Figure 2: Mechanism of base-mediated product degradation. Avoid pH > 10 to prevent this pathway.
Frequently Asked Questions (FAQ)
Q: Can I use sodium bisulfite to remove the ketone?
A: Proceed with caution. While bisulfite works well for aldehydes and methyl ketones,
Q: My product is an oil, but it's supposed to be a solid. Why? A: The unreacted ketone acts as a solvent, depressing the melting point. Even 5-10% ketone contamination can prevent crystallization. Use Method B (Scavenging) to remove the bulk ketone; the remaining oil should then crystallize upon seeding.
Q: I see a new spot on TLC after washing with NaOH. A: You likely formed the epoxide. As shown in Figure 2, the alkoxide formed by NaOH performs an intramolecular attack on the carbon bearing the chlorine. This reaction is irreversible. Always use mild buffers (NaHCO₃) for neutralization.
Q: How do I clean the glassware contaminated with the lachrymator?
A: Do not simply wash with acetone (which vaporizes the lachrymator). Soak glassware in an ethanolic KOH bath (carefully!) or a dilute bleach solution for 1 hour. This chemically degrades the
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[6] alpha-Chloroacetophenone: Sampling and Analytical Methods. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 1-(3-bromophenyl)ethanol Compound Summary. Retrieved February 13, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 2-bromo-1-(3-bromophenyl)- Mass Spectrum. Retrieved February 13, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN1699322A - A kind of preparation method of α-chloroacetophenone - Google Patents [patents.google.com]
- 6. α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | Occupational Safety and Health Administration [osha.gov]
Validation & Comparative
A Comparative Guide to the Stereoselective Reduction of 3-Bromo-α-Chloroacetophenone: Enzymatic vs. Chemical Methodologies
Introduction: The Critical Role of Chiral Halohydrins
In the landscape of pharmaceutical synthesis, chiral halohydrins are invaluable building blocks. Their vicinal halogen and hydroxyl moieties provide a versatile scaffold for introducing further complexity, making them key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), including potent protease inhibitors.[1] The reduction of prochiral α-halo ketones, such as 3-bromo-α-chloroacetophenone, to the corresponding optically active alcohol is a pivotal transformation. The stereochemistry of the resulting alcohol is often critical for the final compound's biological activity.
This guide provides an in-depth comparison of the two primary strategies for this reduction: traditional chemical synthesis and modern enzymatic biocatalysis. As drug development professionals, the choice between these methodologies is not merely academic; it has profound implications for yield, purity, scalability, safety, and environmental impact. We will delve into the mechanistic underpinnings of each approach, present objective experimental data, and provide field-proven protocols to empower researchers to make informed decisions for their specific synthetic challenges.
Part 1: The Chemical Approach — Precision Forged by Reagents
Chemical reduction offers a powerful and versatile toolkit for transforming ketones into alcohols. The methodologies range from simple, non-selective hydride donors to sophisticated, catalyst-driven asymmetric systems that deliver exceptional stereocontrol.
Mechanistic Rationale and Experimental Causality
A. The Workhorse: Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild, inexpensive, and easy-to-handle reducing agent, making it a staple in organic synthesis.[2] Its mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[3][4] This is followed by a protonation step, typically from the solvent (e.g., methanol, ethanol), to yield the final alcohol.[3]
However, for a prochiral ketone like 3-bromo-α-chloroacetophenone, this simplicity is also its primary drawback. In the absence of a chiral influence, the hydride can attack either face of the planar carbonyl group with nearly equal probability, resulting in a racemic (1:1) mixture of the (R) and (S) enantiomers.[3] Furthermore, with α-halo ketones, NaBH₄ can sometimes lead to undesired side reactions, such as reductive dehalogenation, where the halogen atom is replaced by a hydrogen.[5][6]
B. The Gold Standard: Corey-Bakshi-Shibata (CBS) Reduction
For achieving high enantioselectivity, the Corey-Bakshi-Shibata (CBS) reduction is a preeminent chemical method.[7][8] This reaction utilizes a chiral oxazaborolidine catalyst in concert with a borane source (e.g., BH₃•THF).[9]
The genius of this system lies in its elegant mechanism. The borane first coordinates to the Lewis basic nitrogen atom of the CBS catalyst.[9][10] This pre-organization creates a sterically defined chiral pocket. The ketone's carbonyl oxygen then coordinates to the endocyclic boron atom of the catalyst in a way that minimizes steric hindrance, preferentially exposing one face of the carbonyl to the activated borane for intramolecular hydride delivery.[10] This directed attack results in the formation of one enantiomer with very high selectivity.[8] The choice of this method is driven by the need for a specific stereoisomer, which is often non-negotiable in pharmaceutical development. A critical consideration is that the reaction must be conducted under strictly anhydrous conditions, as water can significantly diminish the enantiomeric excess.[9][10]
Workflow for Asymmetric Chemical Reduction
Caption: CBS Reduction Workflow.
Experimental Protocol: CBS Reduction
-
Setup: To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add 3-bromo-α-chloroacetophenone (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Add (S)-methyl-CBS oxazaborolidine catalyst (0.1 eq, 1 M in toluene) dropwise.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃•SMe₂, 1.0 eq) to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once complete, carefully cool the reaction back to 0°C and slowly quench by the dropwise addition of methanol.
-
Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired chiral alcohol.
Part 2: The Enzymatic Approach — Green, Selective, and Scalable
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For ketone reduction, ketoreductases (KREDs) are the catalysts of choice, offering unparalleled enantioselectivity under mild, environmentally benign conditions.[11]
Mechanistic Rationale and Experimental Causality
A. The Power of the Active Site
Ketoreductases are a class of oxidoreductases that catalyze the reversible reduction of ketones to alcohols.[12] They belong to superfamilies like the Short-chain Dehydrogenases/Reductases (SDRs) and Aldo-Keto Reductases (AKRs).[12][13] The key to their function is a highly structured active site containing a catalytic triad/tetrad (e.g., Ser-Tyr-Lys or Asp-Tyr-Lys-His) and a binding pocket for the nicotinamide cofactor, either NADH or NADPH.[12][13]
When the ketone substrate enters the active site, it is precisely oriented through a series of non-covalent interactions. This rigid positioning ensures that the hydride from the NAD(P)H cofactor is delivered to only one specific face of the carbonyl group, leading to the formation of a single enantiomer.[14] The availability of extensive KRED libraries, containing enzymes that produce either the (R) or (S) alcohol, provides tremendous flexibility for accessing the desired stereoisomer.[15]
B. The Cofactor Recycling Imperative
The NAD(P)H cofactors are stoichiometrically consumed during the reduction and are far too expensive to be used as reagents. Therefore, a critical component of any practical biocatalytic reduction is an efficient cofactor recycling system.[16] The most common and cost-effective method involves adding a sacrificial co-substrate, typically isopropanol.[15] The KRED itself catalyzes the oxidation of isopropanol to acetone, which in turn reduces the oxidized NAD(P)⁺ back to the active NAD(P)H form, completing the catalytic cycle.[11] This "substrate-coupled" approach is elegant and efficient. Alternatively, a "enzyme-coupled" system using a second enzyme like glucose dehydrogenase (GDH) and glucose can be employed.[11] The choice of recycling system is a key process development decision based on cost, efficiency, and downstream processing considerations.
Workflow for Enzymatic Reduction
Caption: KRED Catalytic Cycle.
Experimental Protocol: KRED Reduction
-
Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.0).
-
Reaction Mixture: In a temperature-controlled reaction vessel, combine the buffer, NADP⁺ (0.1 mol%), and isopropanol (10% v/v) as the co-substrate.
-
Enzyme Addition: Add the selected ketoreductase (KRED) enzyme preparation (typically as a lyophilizate or cell-free extract) to the mixture and stir gently until dissolved.
-
Substrate Addition: Dissolve the 3-bromo-α-chloroacetophenone substrate (1.0 eq) in a minimal amount of a water-miscible co-solvent like DMSO, and add it to the reaction vessel.
-
Reaction: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the conversion by taking aliquots and analyzing via HPLC or Gas Chromatography (GC) with a chiral column to determine both conversion and enantiomeric excess (ee).
-
Workup: Once the reaction reaches completion, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Extraction & Purification: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification is often not required due to the high selectivity of the enzyme, but chromatography can be used if necessary.
Part 3: Head-to-Head Performance Comparison
The optimal choice between chemical and enzymatic reduction depends on a multi-faceted analysis of performance, cost, and operational parameters.
Quantitative Data Summary
| Parameter | Chemical Reduction (CBS) | Enzymatic Reduction (KRED) | Rationale & Causality |
| Enantiomeric Excess (ee) | Typically >95%[8] | Often >99%[11][17] | The highly organized, chiral active site of an enzyme often provides superior stereochemical control compared to the solution-phase chemical catalyst. |
| Yield | Good to excellent (>85%) | Good to excellent (>90%) | Both methods are capable of high yields, but enzymatic reactions can be cleaner with fewer side products, simplifying purification and improving isolated yield. |
| Reaction Conditions | Anhydrous solvents (THF), often cryogenic temperatures (0°C to -78°C)[9] | Aqueous buffer (pH 6-8), ambient temperatures (25-40°C)[18] | Enzymes operate under physiological conditions, eliminating the need for harsh solvents and extreme temperatures, which improves safety and reduces energy costs. |
| Catalyst/Reagent | Chiral oxazaborolidine (expensive), Borane (pyrophoric, water-sensitive)[10] | KRED (biodegradable, reusable), Isopropanol (inexpensive, benign)[15] | Biocatalysts are environmentally friendly and can often be immobilized and reused. Chemical catalysts and reagents can be hazardous and generate toxic waste. |
| Substrate Scope | Broad for many ketone types[7] | Can be substrate-specific; requires screening[19] | Chemical catalysts are generally more promiscuous. While a single enzyme may have a narrower scope, large enzyme panels allow for the identification of a suitable catalyst for many substrates. |
| Waste Generation | Organic solvents, quenching agents, catalyst residues | Primarily aqueous buffer, biodegradable enzyme, acetone byproduct | The "green" nature of biocatalysis is a significant advantage, aligning with modern sustainability goals in the pharmaceutical industry. |
Conclusion and Senior Scientist's Recommendation
Both chemical and enzymatic strategies offer viable pathways to the stereoselective reduction of 3-bromo-α-chloroacetophenone. The decision is a strategic one, guided by the specific context of the research or development program.
-
Chemical reduction , particularly the CBS method, remains a powerful tool for rapid, small-scale synthesis and for substrates where a suitable enzyme has not yet been identified. Its broad applicability makes it excellent for initial discovery efforts. However, the reliance on hazardous reagents, stringent anhydrous conditions, and the generation of organic waste present significant hurdles for large-scale manufacturing.
-
Enzymatic reduction with ketoreductases represents the state-of-the-art for green, safe, and highly selective synthesis.[11] The operational simplicity, mild aqueous conditions, and exceptional enantioselectivity (often >99% ee) make it the superior choice for process development and manufacturing.[16] While initial enzyme screening is required, the long-term benefits in terms of cost of goods, operational safety, and environmental impact are substantial.
For drug development professionals aiming to create a robust, scalable, and sustainable synthesis of a chiral halohydrin intermediate, the enzymatic approach is strongly recommended . The initial investment in biocatalyst screening and process optimization is consistently repaid by the unparalleled selectivity and operational efficiency at scale. As protein engineering continues to deliver novel enzymes with expanded capabilities, the dominance of biocatalysis in pharmaceutical manufacturing is set to grow.[20]
References
- Vertex AI Search. (n.d.). Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root. Retrieved February 13, 2026.
-
Wikipedia. (2023). Corey–Itsuno reduction. Retrieved February 13, 2026, from [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved February 13, 2026, from [Link]
- Oreate AI. (2026). Classification, Catalytic Mechanism and Application Research of Ketoreductases. Retrieved February 13, 2026.
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved February 13, 2026, from [Link]
- SpringerLink. (2026). Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. Retrieved February 13, 2026.
-
Royal Society of Chemistry. (n.d.). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. Retrieved February 13, 2026, from [Link]
-
YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved February 13, 2026, from [Link]
- Wordpress. (n.d.). Alcohol dehydrogenases (ADH)/Ketone reductases (KRED). Retrieved February 13, 2026.
- Almac. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Retrieved February 13, 2026.
-
National Institutes of Health. (n.d.). The Aldo-Keto Reductases (AKRs): Overview. PMC. Retrieved February 13, 2026, from [Link]
- ResearchGate. (n.d.). Scheme.1. The reduction of acetophenone and the hydrolysis of... Retrieved February 13, 2026.
- ResearchGate. (n.d.). Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. Retrieved February 13, 2026.
-
PNAS. (2015). Origins of stereoselectivity in evolved ketoreductases. Retrieved February 13, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Retrieved February 13, 2026, from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
PubMed. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. Retrieved February 13, 2026, from [Link]
- PubMed. (n.d.). Enzyme-catalyzed regio- and enantioselective ketone reductions. Retrieved February 13, 2026.
-
The Synthetic Organic Chemistry Portal. (n.d.). Sodium Borohydride. Retrieved February 13, 2026, from [Link]
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved February 13, 2026, from [Link]
- ResearchGate. (n.d.). Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. Retrieved February 13, 2026.
- Google Patents. (2012). WO2012032529A1 - Stereoselective reduction of alpha-hydroxyketone. Retrieved February 13, 2026.
- Georgia Southern University. (n.d.). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Georgia Southern Commons. Retrieved February 13, 2026.
- Royal Society of Chemistry. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Biology. Retrieved February 13, 2026.
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved February 13, 2026, from [Link]
- Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. Retrieved February 13, 2026.
- Oreate AI Blog. (2026). Unpacking the Sodium Borohydride Reduction Mechanism. Retrieved February 13, 2026.
-
Studylib. (n.d.). Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone. Retrieved February 13, 2026, from [Link]
-
National Institutes of Health. (n.d.). Origins of stereoselectivity in evolved ketoreductases. PMC. Retrieved February 13, 2026, from [Link]
- Wikipedia. (n.d.). α-Halo ketone. Retrieved February 13, 2026.
- BenchChem. (n.d.). A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins. Retrieved February 13, 2026.
- Scite.ai. (n.d.). Asymmetric Carbonyl Reductions with Microbial Ketoreductases. Retrieved February 13, 2026.
- National Institutes of Health. (n.d.). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC. Retrieved February 13, 2026.
- Taylor & Francis. (n.d.). α-halo ketones – Knowledge and References. Retrieved February 13, 2026.
- ResearchGate. (n.d.). Scheme 3. Sodium Borohydride Reduction of Acetophenone. Retrieved February 13, 2026.
- Organic Chemistry Portal. (n.d.).
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo. Retrieved February 13, 2026, from [Link]
- Royal Society of Chemistry. (n.d.). Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution.
- SpringerLink. (2025). Enzymatic Cascades for the Regio- and Stereoselective Synthesis of Chiral Amines. Retrieved February 13, 2026.
- Bentham Science. (n.d.).
- Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved February 13, 2026.
- BenchChem. (n.d.). 3'-Bromoacetophenone: A Technical Guide to its Synthesis and Properties. Retrieved February 13, 2026.
- Royal Society of Chemistry. (n.d.). Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. Retrieved February 13, 2026.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 6. Unpacking the Sodium Borohydride Reduction Mechanism - Oreate AI Blog [oreateai.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. almacgroup.com [almacgroup.com]
- 12. Classification, Catalytic Mechanism and Application Research of Ketoreductases - Oreate AI Blog [oreateai.com]
- 13. The Aldo-Keto Reductases (AKRs): Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Alcohol dehydrogenases (ADH)/Ketone reductases (KRED) - Wordpress [reagents.acsgcipr.org]
- 16. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 17. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 18. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scite.ai [scite.ai]
- 20. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol proper disposal procedures
Executive Summary & Immediate Hazard Profile
This guide mandates the disposal protocols for (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol (CAS: Analogous to racemic 127607-62-1).
CRITICAL WARNING: This compound is a Halohydrin . While it is a halogenated organic, its primary "hidden" hazard is Base Sensitivity .
-
The Risk: Exposure to basic waste streams (pH > 9) will trigger an intramolecular cyclization, converting this compound into 3-(3-bromophenyl)oxirane (an epoxide).
-
The Consequence: This reaction is exothermic and generates a volatile alkylating agent, significantly increasing the toxicity and reactivity profile of the waste container.
Operational Directive: Under no circumstances shall this waste be commingled with caustic/basic aqueous waste or basic organic solvents (e.g., pyridines, amines).
Technical Characterization & Waste Classification
Before disposal, the waste stream must be characterized. As this is a specific pharmaceutical intermediate, it likely does not have a dedicated EPA "P" or "U" list code. It must be classified by Characteristic .
| Property | Data / Status | Disposal Implication |
| Chemical Class | Halogenated Aromatic Alcohol (Halohydrin) | High Halogen Load: Requires specialized incineration (see Section 4). |
| Physical State | Viscous Oil or Low-Melting Solid | May require dissolution in a compatible solvent (e.g., Dichloromethane) for liquid injection incineration. |
| Flash Point | > 100°C (Estimated) | Likely Not Ignitable (D001) unless in solution with flammable solvents. |
| Reactivity | Base-Sensitive | Segregation Critical: Must be kept at Neutral or Acidic pH. |
| RCRA Status | Characteristic Waste | Likely Hazardous due to Toxicity (D018-D043 check required) or Halogen Content.[1] |
Segregation Logic (The "Why" Behind the Protocol)
Effective disposal relies on strict segregation at the bench level. The following logic ensures chemical stability during storage and transport.
The "No-Base" Rule: In a mixed-waste drum, the presence of sodium hydroxide or organic bases (TEA, DIPEA) will deprotonate the alcohol group. The resulting alkoxide attacks the adjacent carbon bearing the chlorine, expelling the chloride ion and closing the epoxide ring.
-
Mechanism: Halohydrin + Base
Epoxide + Salt + Heat -
Result: Pressurization of the drum and generation of a mutagenic vapor.
Diagram 1: Waste Segregation Decision Tree
Caption: Decision logic for segregating halohydrin waste. Note the mandatory neutralization loop for basic solutions to prevent epoxide formation.
Step-by-Step Disposal Protocol
Phase 1: Packaging & Labeling
-
Container Selection:
-
Liquids: Use amber glass or High-Density Polyethylene (HDPE) carboys. Avoid metal containers as HBr/HCl evolution (if degradation occurs) will corrode steel.
-
Solids: Wide-mouth HDPE jars with Teflon-lined caps.
-
-
Labeling:
-
Primary Label: "HAZARDOUS WASTE - HALOGENATED ORGANIC"
-
Constituent Text: "(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol"
-
Hazard Warnings: "TOXIC" , "IRRITANT" , "DO NOT MIX WITH BASES" .
-
Phase 2: Consolidation (Satellite Accumulation Area)
-
Verify the receiving drum is designated for Halogenated Solvents/Organics .
-
Double-Check: Ensure the drum does not contain waste streams from base-bath cleaning or amine synthesis.
-
Log the volume and mass. The high molecular weight of Bromine (79.9 amu) significantly adds to the "Total Halogen" load, which is a key metric for the disposal facility.
Phase 3: Final Destruction (The Incineration Requirement)
This waste cannot be landfilled or fuel-blended for standard cement kilns due to the high halogen content. It requires High-Temperature Incineration with acid gas scrubbing.
-
Temperature: >1100°C (2000°F) to ensure breakage of the C-Br and C-Cl bonds.
-
Residence Time: >2 seconds.
-
Scrubbing: The combustion produces HBr and HCl. The facility must have caustic scrubbers to neutralize these acid gases.
Diagram 2: The Destruction Cycle
Caption: Industrial incineration workflow.[2] The scrubber is essential for capturing the HBr generated by the bromine atom.
Emergency Contingencies
Spill Cleanup:
-
Evacuate: Isolate the area.
-
PPE: Nitrile gloves (double gloved) and chemical safety goggles. If aerosolized, use a respirator with Organic Vapor/Acid Gas cartridges.
-
Absorbent: Use Vermiculite or Universal Absorbent Pads .
-
Prohibited: Do not use "Basic Neutralizing" spill kits (often containing carbonates) directly on the concentrated chemical, as this may trigger the epoxide reaction.
-
-
Disposal: Scoop absorbed material into a hazardous waste bag, label as "Halogenated Solid Waste," and seal.
References
-
U.S. Environmental Protection Agency (EPA). Incineration Standards for Owners and Operators of Hazardous Waste Facilities.[3] 40 CFR Part 264 Subpart O. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. [Link]
-
PubChem. Compound Summary for 2-Chloroethanol (Analogous Halohydrin Reactivity). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
